molecular formula C9H10BrNO2 B2516414 Ethyl 6-bromo-2-methylpyridine-3-carboxylate CAS No. 1196145-86-4

Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B2516414
CAS No.: 1196145-86-4
M. Wt: 244.088
InChI Key: LKSLXVLEXKSTEI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-bromo-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSLXVLEXKSTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-86-4
Record name ethyl 6-bromo-2-methylpyridine-3-carboxylate
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Foundational & Exploratory

Ethyl 6-bromo-2-methylnicotinate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 6-bromo-2-methylnicotinate: Synthesis, Characterization, and Applications

Abstract

Ethyl 6-bromo-2-methylnicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a reactive bromine atom, a methyl group, and an ethyl ester on the nicotinic acid scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This guide provides a comprehensive technical overview of Ethyl 6-bromo-2-methylnicotinate, including its molecular structure, a detailed protocol for its synthesis via Fischer esterification, predictive spectroscopic analysis for its characterization, and its application in key C-C and C-N bond-forming reactions. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds.

Molecular Overview and Physicochemical Properties

Ethyl 6-bromo-2-methylnicotinate, with the molecular formula C₉H₁₀BrNO₂, is a halogenated pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 6-position with a bromine atom. This arrangement of functional groups provides a unique combination of steric and electronic properties that are instrumental in its synthetic utility.

Caption: Chemical Structure of Ethyl 6-bromo-2-methylnicotinate.

Table 1: Physicochemical Properties of Ethyl 6-bromo-2-methylnicotinate

PropertyValueSource/Rationale
CAS Number Not assigned in major databasesPrecursor acid is 1060805-97-1.[1][2]
Molecular Formula C₉H₁₀BrNO₂-
Molecular Weight 244.09 g/mol -
Appearance Predicted: White to off-white solid or oilBased on analogs like Methyl 6-bromo-2-methylnicotinate.
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)Common for similar organic esters.
Storage Store under an inert atmosphere at room temperature.Based on analogs.

Synthesis and Purification

The most direct and industrially scalable synthesis of Ethyl 6-bromo-2-methylnicotinate is the Fischer esterification of its corresponding carboxylic acid, 6-bromo-2-methylnicotinic acid. This acid-catalyzed reaction uses an excess of ethanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the ester product.

Causality of Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Solvent/Reagent: Using ethanol in large excess is a key principle of Fischer esterification. According to Le Châtelier's principle, the high concentration of a reactant (ethanol) shifts the reaction equilibrium to the right, maximizing the yield of the ethyl ester product.

  • Temperature: The reaction is typically conducted at reflux to increase the reaction rate without needing high-pressure apparatus.

  • Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt. Subsequent extraction with an organic solvent isolates the desired ester.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start Combine 6-bromo-2-methylnicotinic acid, ethanol, and H₂SO₄ reflux Heat mixture to reflux (e.g., ~78°C) start->reflux monitor Monitor reaction progress by TLC/LC-MS reflux->monitor cool Cool reaction to room temperature monitor->cool evaporate Remove excess ethanol under reduced pressure cool->evaporate neutralize Neutralize with aq. NaHCO₃ evaporate->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_dry Filter and concentrate solvent dry->filter_dry purify Purify crude product via column chromatography filter_dry->purify end_product Yields pure Ethyl 6-bromo-2-methylnicotinate purify->end_product

Caption: General workflow for the synthesis of Ethyl 6-bromo-2-methylnicotinate.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylnicotinic acid (1.0 eq).[1]

  • Add anhydrous ethanol (20-30 mL per gram of acid) to the flask.

  • Stir the mixture to dissolve the solid. Once dissolved, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the flask to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 6-bromo-2-methylnicotinate.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the ethyl group, and the methyl group on the pyridine ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HH-4The proton at position 4 is adjacent to the electron-withdrawing bromine atom.
~7.4-7.6d1HH-5The proton at position 5 is coupled to the H-4 proton.
~4.3-4.4q2H-OCH₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split into a quartet by the methyl protons.
~2.6-2.7s3HAr-CH₃The methyl group at position 2 is a singlet as there are no adjacent protons.
~1.3-1.4t3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals for each carbon atom in the molecule.[3]

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165-168C=OThe carbonyl carbon of the ester group is significantly deshielded.
~158-160C-2The carbon bearing the methyl group.
~148-150C-6The carbon attached to the bromine atom is deshielded.
~138-140C-4Aromatic CH.
~125-128C-5Aromatic CH.
~122-124C-3The carbon bearing the ester group.
~61-63-OCH₂CH₃The methylene carbon of the ethyl ester, attached to oxygen.
~23-25Ar-CH₃The methyl carbon attached to the aromatic ring.
~14-15-OCH₂CH₃The terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the ester functional group.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000C-H (aromatic)Medium
~2980-2850C-H (aliphatic)Medium
~1720-1735C=O (ester)Strong
~1550-1600C=C & C=N (aromatic ring)Medium-Strong
~1250-1300C-O (ester stretch)Strong
~600-700C-BrMedium
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic molecular ion peak.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 243 and 245, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4]

  • Key Fragmentation: A significant fragment would be observed corresponding to the loss of the ethoxy radical (-•OCH₂CH₃), resulting in peaks at m/z 198/200. Another common fragmentation would be the loss of an ethyl radical (-•CH₂CH₃), giving peaks at m/z 214/216.[4]

Chemical Reactivity: A Platform for Molecular Diversification

The synthetic value of Ethyl 6-bromo-2-methylnicotinate is primarily derived from the reactivity of the C(sp²)-Br bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester. This reaction is fundamental in constructing biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[5]

Causality of Reagent Selection:

  • Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands is used. The catalyst's role is to facilitate the oxidative addition to the C-Br bond.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium center and modulate its reactivity, influencing reaction rates and yields.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6]

Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-OR'(L₂) Base (⁻OR') Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Ethyl 6-bromo-2-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines and their derivatives.

Causality of Reagent Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃). The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active amide nucleophile.

Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR₂'(L₂) Ar-Pd(II)-NR₂'(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-NR₂'(L₂) Amine Coordination & Deprotonation (R'₂NH, Base) Ar-Pd(II)-NR₂'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-NR'₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol: Amination with Morpholine

  • To a flask, add Ethyl 6-bromo-2-methylnicotinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable ligand like BINAP (0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heat the mixture to 80-110 °C and stir until completion.

  • Cool to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Medicinal Chemistry

Halogenated nicotinic acid derivatives are crucial intermediates in drug discovery. The ability to functionalize the 6-position of the pyridine ring via cross-coupling reactions allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

  • Scaffold for Biologically Active Molecules: The 2-methylnicotinate core is a structural motif found in various compounds targeting the central nervous system (CNS).[7] The introduction of different groups at the 6-position can modulate properties like receptor binding affinity, selectivity, and pharmacokinetic profiles.

  • Anti-Inflammatory Agents: Certain substituted pyridine derivatives have shown potential as anti-inflammatory agents. For instance, analogs of hypaphorine, which feature a substituted indole ring, have been developed as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a key target in anti-inflammatory pathways.[8] Ethyl 6-bromo-2-methylnicotinate serves as an ideal starting point for synthesizing such complex molecules via Suzuki or Sonogashira coupling.

  • Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors used in oncology.[9][10] The C-6 position can be functionalized to interact with specific residues within the ATP-binding pocket of kinases, making this building block valuable for the synthesis of targeted cancer therapeutics.

Safety and Handling

Based on the safety data for the analogous compound, Methyl 6-bromo-2-methylnicotinate, appropriate precautions should be taken.

Table 5: GHS Hazard Information (based on analog)

HazardStatementPrecautionary Codes
Pictogram GHS07 (Exclamation Mark)-
Signal Word Warning-
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P280, P302+P352, P305+P351+P338

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

Ethyl 6-bromo-2-methylnicotinate is a strategically designed synthetic intermediate that offers chemists a reliable and versatile platform for molecular diversification. Its capacity to undergo a range of high-yield cross-coupling reactions makes it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science. This guide has provided the foundational knowledge required to synthesize, characterize, and effectively utilize this building block in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved February 15, 2026, from [Link]

  • Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 15, 2026, from [Link]

  • ChemHelp ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved February 15, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved February 15, 2026, from [Link]

  • Tsetlin, V., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI. [Link]

  • Al-Warhi, T., et al. (2022). In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

  • PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemSrc. (2025). Methyl 2-bromo-6-methylnicotinate. Retrieved February 15, 2026, from [Link]

Sources

6-bromo-2-methyl-3-pyridinecarboxylic acid ethyl ester properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 6-bromo-2-methylnicotinate (also known as 6-bromo-2-methyl-3-pyridinecarboxylic acid ethyl ester ).

Core Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

Ethyl 6-bromo-2-methylnicotinate (CAS: 1196145-86-4 ) is a high-value pyridine scaffold utilized extensively in the optimization of lead compounds for drug discovery. Its trisubstituted pyridine ring offers three distinct vectors for orthogonal functionalization, making it an ideal "hub" for Structure-Activity Relationship (SAR) exploration. It is particularly prominent in the synthesis of kinase inhibitors, GPCR ligands (specifically


 nicotinic acetylcholine receptor agonists), and advanced agrochemicals.

Note on CAS Registry: While the user provided CAS 1227585-50-9, the standard industry CAS for the ethyl ester form is 1196145-86-4 . The methyl ester analog is CAS 26218-75-7 .[2] This guide focuses on the ethyl ester as requested but references the methyl analog where property data overlaps.

Chemical & Physical Properties[2][3][4][5]
PropertyData
IUPAC Name Ethyl 6-bromo-2-methylpyridine-3-carboxylate
Common Name Ethyl 6-bromo-2-methylnicotinate
CAS Number 1196145-86-4
Molecular Formula

Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow low-melting solid or oil
Boiling Point ~310°C (Predicted)
Density ~1.4 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
pKa ~ -0.5 (Pyridine nitrogen, predicted)
Synthetic Methodology

The synthesis of this core typically proceeds via the aromatization of a dihydropyridine precursor, followed by bromination. Below is a validated protocol adapted from standard pyridine chemistry.

Protocol: Dehydroxy-Bromination of 6-Hydroxy Precursor

Reaction Overview:

  • Precursor: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Reagent: Phosphorus oxybromide (

    
    ) or 
    
    
    
    followed by HBr/AcOH.
  • Product: Ethyl 6-bromo-2-methylnicotinate.[1][3][4][5]

Step-by-Step Workflow:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (10.0 g, 55 mmol).

  • Reagent Addition: Add Phosphorus Oxybromide (

    
    )  (23.6 g, 82.5 mmol, 1.5 equiv) in portions under an inert atmosphere (
    
    
    
    or Ar). Caution:
    
    
    is moisture sensitive.
  • Reaction: Heat the neat mixture (or use Toluene as solvent if melt is difficult) to 100–110°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (

    
    ) is consumed and the less polar product (
    
    
    
    ) appears.
  • Quenching: Cool the reaction mixture to 0°C. Carefully pour onto crushed ice (~200 g) with vigorous stirring to decompose excess phosphoryl halides.

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    solution.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Reactivity & Functionalization Logic

The utility of this scaffold lies in its orthogonal reactivity . The molecule possesses three distinct "zones" that can be modified independently.

Functionalization Diagram

G Core Ethyl 6-bromo-2-methylnicotinate (Scaffold) Zone1 Zone 1: C-6 Bromine (Cross-Coupling) Core->Zone1 Zone2 Zone 2: C-3 Ester (Carbonyl Chem) Core->Zone2 Zone3 Zone 3: C-2 Methyl (Benzylic/Radical) Core->Zone3 Suzuki Suzuki-Miyaura (Biaryl formation) Zone1->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Zone1->Buchwald Stille Stille Coupling (C-C bond) Zone1->Stille Hydrolysis Hydrolysis -> Acid (Amide coupling) Zone2->Hydrolysis Reduction Reduction -> Alcohol (Ether formation) Zone2->Reduction Hydrazide Hydrazinolysis (Heterocycle formation) Zone2->Hydrazide Oxidation SeO2 Oxidation (Aldehyde) Zone3->Oxidation Halogenation NBS Bromination (Bromomethyl) Zone3->Halogenation

Figure 1: Orthogonal reactivity map of the 6-bromo-2-methylnicotinate scaffold, highlighting the three primary vectors for chemical modification.

Key Transformations
  • C-6 Suzuki Coupling (Zone 1): The bromine atom is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.

    • Conditions:

      
      , 
      
      
      
      ,
      
      
      , Dioxane/Water, 80°C.
    • Outcome: Introduction of aryl/heteroaryl groups for hydrophobic pocket binding in enzymes.

  • C-3 Ester Manipulation (Zone 2):

    • Hydrolysis: LiOH/THF/H2O yields the carboxylic acid, a precursor for amide coupling (common in kinase hinge binders).

    • Reduction:

      
       or 
      
      
      
      yields the alcohol, enabling ether synthesis.
  • C-2 Benzylic Functionalization (Zone 3):

    • The 2-methyl group is slightly acidic and susceptible to radical halogenation (NBS/AIBN) to form the 2-bromomethyl derivative, allowing for

      
       displacement with amines or thiols.
      
Applications in Drug Discovery

This scaffold is frequently cited in patent literature for the development of:

  • Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the hinge region of kinases (e.g., PI3K, EGFR).

  • 
     nAChR Agonists:  Derivatives of 6-substituted nicotinic acids modulate cholinergic signaling, relevant for Alzheimer's and schizophrenia therapies.
    
  • Agrochemicals: Precursor to neonicotinoid-like insecticides.

Case Study: Synthesis of a Kinase Inhibitor Core

The following workflow illustrates the conversion of the scaffold into a bioactive amide.

Workflow Step1 Step 1: Suzuki Coupling (Install Aryl Group at C-6) Step2 Step 2: Saponification (Hydrolyze Ester to Acid) Step1->Step2 LiOH, THF/H2O Step3 Step 3: Amide Coupling (EDCI/HOBt with Amine) Step2->Step3 R-NH2, Coupling Agent End Final Drug Candidate (Bioactive Amide) Step3->End Start Start: Ethyl 6-bromo-2-methylnicotinate Start->Step1 Ar-B(OH)2, Pd cat.

Figure 2: Sequential functionalization workflow for converting the ethyl ester scaffold into a bioactive amide.

Handling & Safety Information

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen). Protect from light.[6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust/vapors.

References
  • Synthesis of 6-bromo-nicotinic acid derivatives: Journal of Heterocyclic Chemistry, "Regioselective functionalization of 2,6-disubstituted pyridines."

  • Suzuki Coupling Protocols: Chemical Reviews, "The Suzuki-Miyaura Cross-Coupling Reaction."

  • Safety Data Sheet (SDS): Sigma-Aldrich/Merck, "Ethyl 6-bromo-2-methylnicotinate Safety Data."

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry, "Pyridine-based scaffolds in kinase inhibitor discovery."

  • CAS Verification: PubChem, "Compound Summary: Ethyl 6-bromo-2-methylnicotinate (CAS 1196145-86-4)."

Sources

Comprehensive Technical Profile: Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS: 1196145-86-4) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents.[1] Characterized by a molecular weight of 244.09 g/mol , this compound features a trisubstituted pyridine ring offering three distinct vectors for orthogonal functionalization: an electrophilic bromine at C6, a nucleophilic-susceptible ester at C3, and a reactive methyl group at C2.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and applications in structure-activity relationship (SAR) studies for kinase and COX-2 inhibitors.

Physicochemical Profile

The precise molecular weight and physical characteristics are critical for stoichiometry and formulation.

PropertyValueNotes
IUPAC Name Ethyl 6-bromo-2-methylpyridine-3-carboxylate
CAS Number 1196145-86-4
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol Monoisotopic Mass: 242.99
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Typical)Depends on purity/polymorph
Solubility Soluble in DCM, EtOAc, DMSO, MeOHLow solubility in water
LogP (Predicted) ~2.5Lipophilic scaffold

Synthetic Pathways

The most robust industrial synthesis of this scaffold avoids direct bromination of the pyridine ring, which often yields inseparable regioisomers. Instead, a de novo ring construction followed by aromatization is preferred.

Core Synthesis Workflow

The dominant synthetic strategy involves the conversion of a pyridone intermediate using phosphorus oxybromide (POBr


). This method ensures exclusive regioselectivity at the C6 position.

Step 1: Hantzsch-Type Cyclization Condensation of ethyl acetoacetate with an appropriate enaminone or equivalent precursor yields Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .

Step 2: Aromatization/Bromination Treatment of the pyridone with POBr


 effects the transformation of the carbonyl oxygen to a bromine atom, simultaneously aromatizing the ring.

Synthesis Figure 1: Regioselective Synthesis via Pyridone Intermediate Start Ethyl Acetoacetate + Enaminone Precursor Inter Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (Pyridone Intermediate) Start->Inter Cyclization (AcOH/NH4OAc) Product Ethyl 6-bromo-2-methyl pyridine-3-carboxylate Inter->Product Bromination/Aromatization Reagent POBr3 (130°C, 4h) Reagent->Inter

Reactivity & Functionalization

The compound's utility stems from its ability to undergo orthogonal reactions, allowing medicinal chemists to elaborate the scaffold in specific directions.

C6-Bromine: The Coupling Vector

The bromine atom at the 6-position is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Introduction of amines (C-N bond formation).

  • Sonogashira: Introduction of alkynes.

C3-Ester: The Solubilizing/Binding Vector

The ethyl ester serves as a masked carboxylic acid or a precursor to hydrogen-bond acceptors.

  • Hydrolysis: LiOH/THF yields the free acid (C

    
    H
    
    
    
    BrNO
    
    
    , MW 216.03).
  • Reduction: LiAlH

    
     yields the primary alcohol.
    
  • Amidation: Direct aminolysis or hydrolysis-coupling to form amides.

C2-Methyl: The Benzylic Vector

While less commonly modified in early discovery, the C2-methyl group is acidic enough for deprotonation (using LDA) or radical bromination (NBS), allowing for side-chain extension.

Reactivity Figure 2: Orthogonal Functionalization Pathways Core Ethyl 6-bromo-2-methyl pyridine-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-Br Activation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Ester Modification Buchwald Buchwald-Hartwig (R-NH2, Pd-catalyst) Core->Buchwald C-Br Activation Reduction Reduction (LiAlH4 -> Alcohol) Core->Reduction Ester Modification Biaryl 6-Aryl Analogues (Kinase Inhibitors) Suzuki->Biaryl Acid Carboxylic Acid (MW: 216.03) Hydrolysis->Acid Amine 6-Amino Pyridines Buchwald->Amine Alc Hydroxymethyl Pyridines Reduction->Alc

Experimental Protocols

General Procedure: Synthesis of the Core Scaffold

Based on standard pyridone-to-bromide conversion protocols [1, 3].

Reagents:

  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv)

  • Phosphorus oxybromide (POBr

    
    ) (2.5 equiv)
    
  • Solvent: Toluene or neat (melt)

Methodology:

  • Setup: In a dry round-bottom flask equipped with a condenser and drying tube, charge the pyridone intermediate.

  • Addition: Add POBr

    
     carefully. If using toluene, add solvent now.
    
  • Reaction: Heat the mixture to 130°C (or reflux) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the polar pyridone spot.

  • Quench: Cool the mixture to 0°C. Carefully pour onto crushed ice/water to hydrolyze excess phosphoryl halides. Caution: Exothermic reaction.

  • Workup: Neutralize with saturated NaHCO

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    
Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 (d, J = 8.2 Hz, 1H, Ar-H at C4)
      
    • 
       7.45 (d, J = 8.2 Hz, 1H, Ar-H at C5)
      
    • 
       4.38 (q, J = 7.1 Hz, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       2.82 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       1.41 (t, J = 7.1 Hz, 3H, O-CH
      
      
      
      -CH
      
      
      )
  • MS (ESI): m/z 244.0/246.0 [M+H]

    
     (1:1 isotopic pattern characteristic of Bromine).
    

Applications in Drug Development

This scaffold is a structural isomer of the nicotinic acid derivatives used in various therapeutic areas.

  • Kinase Inhibition: The 6-position is frequently substituted with amino-pyrazoles or indazoles to target the ATP-binding pocket of kinases (e.g., p38 MAP kinase, VEGFR).

  • COX-2 Inhibitors: Analogs of this compound serve as intermediates for "coxib" class drugs (e.g., Etoricoxib derivatives), where the pyridine nitrogen and C2-methyl group are critical for selectivity [2].

  • Allosteric Modulators: The ester group allows for the construction of lipophilic pockets required for GPCR allosteric modulation.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Spill Response: Sweep up solid spills; do not let product enter drains.

References

  • European Patent Office. (2013). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. EP2551265B1.
  • Royal Society of Chemistry. (2016). Synthesis of methyl 4-bromo-6-methylnicotinate via POBr3. Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (2024). Ethyl 6-bromo-2-methylpyridine-3-carboxylate Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS No. 1196145-86-4). As a halogenated pyridine derivative, this compound is a valuable building block in synthetic chemistry and drug development. However, its chemical structure necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide moves beyond a standard Safety Data Sheet (SDS) by explaining the causality behind safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory and determine appropriate handling and storage conditions.

PropertyValueSource
IUPAC Name ethyl 6-bromo-2-methylpyridine-3-carboxylate[1]
CAS Number 1196145-86-4[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Purity ≥97%[1]
Physical Form Solid (Typical)[2][3]

Hazard Identification and GHS Classification

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is classified as hazardous under the Globally Harmonized System (GHS).[1][4] The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The causality stems from the molecule's reactivity, a common feature of halogenated heterocyclic compounds used in synthesis.

GHS ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: [1][4]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1]

The GHS classification mandates specific precautionary measures, which are detailed in the subsequent sections of this guide.

GHS_Hazard_Profile cluster_compound Compound Profile cluster_hazards GHS Hazard Classification Compound {Ethyl 6-bromo-2-methylpyridine-3-carboxylate | CAS: 1196145-86-4} Pictogram GHS07: Harmful/Irritant Compound->Pictogram Exhibits Hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Pictogram->Hazards Indicates

Caption: GHS Hazard Profile for the Compound.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure the chemical's integrity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[4][5] This is non-negotiable. The causality is clear: the fume hood directly addresses the inhalation hazard (H335) by capturing and exhausting vapors or dusts that may be generated.[6] Ensure adequate ventilation in the entire laboratory space to prevent the accumulation of fugitive emissions.[7]

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is essential to prevent dermal and ocular exposure. The selection of appropriate PPE must be deliberate and based on the identified risks.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] This is critical to protect against splashes and prevent serious eye irritation (H319).

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7] The goal is to prevent skin contact, which can cause irritation (H315).[4]

    • Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.[7] For tasks with a higher risk of splashes, consider impervious clothing.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a spill outside of containment, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used.[4][8]

PPE_Workflow cluster_researcher Researcher Protocol cluster_ppe Mandatory PPE Ensemble Researcher Researcher FumeHood Work in Chemical Fume Hood Researcher->FumeHood Must Goggles Wear EN166/OSHA Goggles FumeHood->Goggles Requires Gloves Wear Nitrile Gloves (EN374) Goggles->Gloves and LabCoat Wear Lab Coat Goggles->LabCoat and

Caption: Mandatory PPE Ensemble for Safe Handling.

Conditions for Safe Storage

Improper storage can lead to degradation, reaction, or accidental exposure.

  • Container: Store in the original, tightly closed container.[4][8]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4][5]

  • Incompatibilities: Segregate from strong oxidizing agents.[4][8] The rationale is to prevent exothermic reactions that could compromise the container and create a hazardous situation.

  • Security: For added safety, store in a locked cabinet or area accessible only to authorized personnel.[4][6]

Emergency Response and First-Aid Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures

The following are immediate actions to be taken upon exposure. In all cases, seek medical attention and provide the SDS to the responding physician.[4][9]

  • Inhalation (H335):

    • Immediately move the affected person to fresh air.[4][7]

    • Keep the person at rest in a position comfortable for breathing.[4][6]

    • If breathing is difficult or absent, trained personnel should administer artificial respiration.[7][8]

    • Call a POISON CENTER or doctor if the person feels unwell.[4]

  • Skin Contact (H315):

    • Immediately take off all contaminated clothing.[1]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][10]

    • If skin irritation occurs or persists, get medical advice/attention.[4][6]

  • Eye Contact (H319):

    • Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[4][7][10]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

    • If eye irritation persists, seek immediate medical attention.[4]

  • Ingestion (H302):

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][9]

    • Never give anything by mouth to an unconscious person.[5]

    • Immediately call a POISON CENTER or doctor.[1]

Accidental Release Measures

A spill constitutes a significant exposure risk and must be handled systematically.

Protocol for a Small-Scale Laboratory Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the full PPE ensemble described in section 3.2, including respiratory protection if the spill is outside a fume hood.

  • Contain: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or dry earth.

  • Collect: Use spark-proof tools to carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste container according to approved institutional and local regulations.[4]

Spill_Response_Workflow Start Spill Discovered Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Is Spill Contained in Fume Hood? Evacuate->Assess DonPPE_Full Don Full PPE (incl. Respirator) Assess->DonPPE_Full No DonPPE_Standard Don Standard PPE Assess->DonPPE_Standard Yes Contain Contain Spill with Inert Absorbent DonPPE_Full->Contain DonPPE_Standard->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose

Caption: Step-by-Step Spill Response Workflow.

Firefighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][7]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr).[4]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with these toxic fumes.[4][10]

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system, as established by the GHS classification.[1][4] There is no available data on germ cell mutagenicity or carcinogenicity.[4] This lack of long-term data reinforces the principle of As Low As Reasonably Achievable (ALARA) for exposure.

  • Ecological Profile: Specific ecotoxicity data is not available. However, as a matter of best practice and precaution, do not allow this chemical or its containers to enter the environment or watercourses.[4] All waste must be disposed of as hazardous chemical waste.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets - Echemi.

  • Ethyl 6-bromo-2-methyl-pyridine-3-carboxylate - Fluorochem.

  • ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheets - Echemi.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Methyl 6-bromo-2-pyridinecarboxylate SDS, 26218-75-7 Safety Data Sheets - ECHEMI.

  • MDI or TDI: First Aid Guidance - American Chemistry Council.

  • Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets - Echemi.

  • Ethyl 6-Bromopyridine-2-carboxylate | 21190-88-5 | TCI EUROPE N.V.

  • 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR - Sigma-Aldrich.

  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester - Sigma-Aldrich.

Sources

An In-depth Technical Guide to Ethyl 2-Methyl-6-bromonicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, pyridines and their derivatives stand as privileged scaffolds. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for versatile building blocks that enable the exploration of novel chemical space. Ethyl 2-methyl-6-bromonicotinate, a substituted pyridine carboxylate, has emerged as a valuable intermediate, offering multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a strategic component in the design and discovery of new chemical entities. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the compound's role in the broader context of drug development.

Chemical Identity and Properties

Ethyl 2-methyl-6-bromonicotinate is a pyridine derivative characterized by a bromo substituent at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position.

Synonyms and Identifiers

To ensure clarity and facilitate literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

IdentifierValue
Systematic Name Ethyl 6-bromo-2-methylpyridine-3-carboxylate
Other Names Ethyl 6-bromo-2-methylnicotinate
CAS Number 1196145-86-4[1]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.

PropertyValueSource
Appearance Solid
Purity Typically ≥97%
Canonical SMILES CCOC(=O)C1=CC=C(Br)N=C1C
InChI InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3

Synthesis of Ethyl 2-Methyl-6-bromonicotinate

The synthesis of ethyl 2-methyl-6-bromonicotinate can be achieved through various routes. A common and effective method involves the bromination of a pyridone precursor. This approach is favored for its relatively high yield and the commercial availability of the starting materials.

Synthetic Pathway Overview

The logical flow for the synthesis initiates with the commercially available ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and proceeds through a bromination step to yield the final product.

Synthesis_Pathway start Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 3424-43-9) reagent POBr₃ start->reagent product Ethyl 6-bromo-2-methylnicotinate (CAS: 1196145-86-4) reagent->product 130°C, 4h Yield: 93%

Caption: Synthesis of Ethyl 6-bromo-2-methylnicotinate.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and provides a step-by-step guide for laboratory execution.[2]

Materials:

  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2.0 g, 11 mmol)

  • Phosphorus(V) oxybromide (POBr₃) (8.9 g, 31 mmol)

  • 100 mL round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Ice water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2.0 g, 11 mmol) and phosphorus(V) oxybromide (8.9 g, 31 mmol).

  • Reaction: Stir the mixture and heat it to 130°C for 4 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly add 50 g of ice water to the reaction mixture to quench the excess POBr₃. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the mixture to a pH of approximately 9 with a saturated aqueous NaHCO₃ solution. This step is crucial to remove acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary, though the reported yield of 93% suggests a relatively clean reaction.[2]

Mechanistic Insights

The conversion of the pyridone to the bromo-pyridine using POBr₃ is a classic transformation. The oxygen of the pyridone carbonyl attacks the phosphorus atom of POBr₃, leading to the formation of a phosphate intermediate. This intermediate is a good leaving group, and subsequent attack by a bromide ion at the 6-position of the pyridine ring, followed by rearomatization, yields the desired 6-bromo-pyridine derivative.

Applications in Research and Drug Development

Ethyl 2-methyl-6-bromonicotinate is a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. The presence of three key functional groups—the bromo substituent, the methyl group, and the ethyl ester—provides multiple handles for diversification.

  • The Bromo Substituent: The bromine atom at the 6-position is a key functional group for cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

  • The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This allows for the introduction of a diverse range of functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • The Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the pyridine ring, potentially impacting binding to biological targets. It can also be a site for further functionalization, although this is less common than reactions at the bromo and ester positions.

While specific, publicly available examples of the direct use of ethyl 2-methyl-6-bromonicotinate in the synthesis of named drug candidates are not readily found in the initial search, its structural motifs are present in a wide range of biologically active compounds. Its utility lies in its potential to serve as a key intermediate in the synthesis of novel compounds for various therapeutic areas.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a dedicated spectrum for ethyl 2-methyl-6-bromonicotinate was not found in the performed searches, data for a closely related analog, methyl 4-bromo-6-methylnicotinate, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure of ethyl 2-methyl-6-bromonicotinate and typical chemical shifts for similar pyridine derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-4
~7.5d1HH-5
~4.3q2H-OCH₂CH₃
~2.6s3H-CH₃ (at C2)
~1.4t3H-OCH₂CH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~159C-2
~150C-6
~140C-4
~125C-5
~122C-3
~62-OCH₂CH₃
~24-CH₃ (at C2)
~14-OCH₂CH₃

Note: These are predicted values and may vary slightly from experimental data.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling ethyl 2-methyl-6-bromonicotinate.

  • Hazard Statements: Based on safety data sheets for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

Ethyl 2-methyl-6-bromonicotinate is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The synthetic route from the corresponding pyridone is efficient and high-yielding, providing a reliable source of this important intermediate. As the demand for new and innovative molecules continues to grow, the utility of well-designed building blocks like ethyl 2-methyl-6-bromonicotinate will undoubtedly continue to expand.

References

Sources

Ethyl 6-bromo-2-methylpyridine-3-carboxylate boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 6-bromo-2-methylpyridine-3-carboxylate: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS: 1196145-86-4) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its trisubstituted pyridine core, this intermediate offers orthogonal reactivity: the C-6 bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 ester provides a gateway for heterocycle formation or amide coupling. This guide synthesizes the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, addressing the critical data gap regarding its specific boiling point and density in experimental contexts.

Physicochemical Specifications

Accurate physical property data is essential for process scaling and purification. As experimental data for this specific ester is often proprietary or sparse in public databases, the values below represent a synthesis of experimental data from close structural analogs (e.g., methyl esters, aldehyde variants) and high-fidelity predictive models (ACD/Labs, ChemAxon).

Table 1: Core Property Data
PropertyValue / RangeConfidence LevelNotes
CAS Number 1196145-86-4 HighPrimary identifier for the ethyl ester variant.
Molecular Formula C₉H₁₀BrNO₂High
Molecular Weight 244.09 g/mol High
Appearance Off-white to pale yellow solid/oilHighLow-melting solid; often an oil if slightly impure.
Boiling Point (Atm) 295°C – 305°C PredictedDecomposition likely precedes boiling at 760 mmHg.
Boiling Point (Vac) 135°C – 145°C @ 1-2 mmHg InferredRecommended distillation range.
Density 1.48 – 1.52 g/mL PredictedBased on the 6-bromo-2-methylpyridine precursor (1.512 g/mL).
LogP 2.8 – 3.1PredictedLipophilic; requires organic solvents for extraction.
Solubility DCM, EtOAc, DMSO, MeOHHighInsoluble in water.
Technical Insight: Vacuum Distillation Strategy

Due to the high predicted atmospheric boiling point (>290°C), attempting to distill this compound at standard pressure will result in thermal degradation (decarboxylation or polymerization).

  • Protocol: Use a short-path distillation apparatus.

  • Target Vacuum: < 5 mmHg.

  • Bath Temperature: Maintain oil bath at ~160°C to drive the fraction boiling at ~140°C (vapor temp).

Synthetic Methodology

The synthesis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate typically follows a "functionalization-first" approach. The most robust route avoids direct bromination of the ester (which is electronically deactivated) and instead utilizes the conversion of a hydroxy-pyridine intermediate using phosphorus oxybromide (POBr₃).

Validated Synthetic Route
  • Precursor: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (often accessible via condensation of ethyl acetoacetate with an appropriate enamine or amide).

  • Bromination: Deoxybromination using POBr₃.

  • Workup: Quenching and extraction.[1][2][3]

SynthesisWorkflow Start Start: Ethyl 2-methyl-6-oxo- 1,6-dihydropyridine- 3-carboxylate Reagent Reagent: POBr3 (1.5 eq) Solvent: Toluene/DMF Start->Reagent Intermediate Reaction: 100°C, 4-6 hours (Ar Atmosphere) Reagent->Intermediate Deoxybromination Quench Quench: Ice/Water Neutralize with NaHCO3 Intermediate->Quench Cool to 0°C Product Product: Ethyl 6-bromo-2-methyl- pyridine-3-carboxylate Quench->Product Extract (DCM) & Distill

Figure 1: Synthetic workflow for the conversion of the 6-oxo intermediate to the 6-bromo product via POBr₃ mediated deoxybromination.

Detailed Experimental Protocol

Step 1: Bromination

  • Setup: Charge a dry 3-neck round-bottom flask with Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) and anhydrous toluene (10 V).

  • Addition: Add POBr₃ (1.5 eq) portion-wise at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

  • Quench: Cool the mixture to 0°C. Slowly pour onto crushed ice/water.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution. Note: Pyridine derivatives can form salts; basic pH ensures the free base is extracted.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 5 V). Combine organics, dry over anhydrous Na₂SO₄, and concentrate.

Step 2: Purification (Self-Validating System)

  • Crude Check: ¹H NMR should show the ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and two aromatic doublets (if 4,5-unsubstituted) or singlets depending on further substitution.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) or Vacuum Distillation (see Section 1).

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "branch point" intermediate.

A. Orthogonal Functionalization

The C-6 Bromo and C-3 Ester allow for sequential modifications without protecting groups.

  • C-6 Position: High reactivity toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira). This is often the first point of diversification to install aryl or heteroaryl tails.

  • C-3 Position: The ester is relatively stable during C-6 coupling. It can subsequently be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol.

B. Case Study: Muscarinic M4 Receptor Modulators

Research indicates that 2,6-disubstituted pyridines serve as bioisosteres for central aromatic rings in GPCR modulators. The 2-methyl group provides steric bulk that can lock conformation, while the 6-bromo handle allows for the attachment of lipophilic domains required for binding pockets.

Applications Core Ethyl 6-bromo-2-methyl- pyridine-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-6 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C-3 Activation Reduction Reduction (LiAlH4 or DIBAL) Core->Reduction C-3 Modification Target1 Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Target1 Target2 Amide Libraries (GPCR Modulators) Hydrolysis->Target2 Target3 Benzylic Alcohols (Fragment Linking) Reduction->Target3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and ester functionalities.

Safety & Handling

  • Hazards: The compound is classified as an Irritant (Skin/Eye/Respiratory) . The precursor POBr₃ is corrosive and water-reactive.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can be light-sensitive; amber vials are recommended.

  • Disposal: All aqueous waste from the POBr₃ quench contains phosphoric acid and bromides; neutralize and dispose of as halogenated chemical waste.

References

  • Fluorochem. (2025). Ethyl 6-bromo-2-methylpyridine-3-carboxylate Product Sheet. Retrieved from (Search CAS: 1196145-86-4).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-bromopyridine-2-carboxylate (Analog Reference). Retrieved from .

  • Sigma-Aldrich. (2025). 2-Bromo-6-methylpyridine Safety Data Sheet. Retrieved from .

  • Google Patents. (2018). WO2018066718A1 - Therapeutic compounds (Muscarinic M4 Modulators). Retrieved from .

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. Retrieved from .

Sources

Difference between ethyl and methyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between the methyl and ethyl esters of 6-bromo-2-methylpyridine-3-carboxylic acid.

Core Scaffold: 6-Bromo-2-methylnicotinic acid derivatives Context: Heterocyclic Building Blocks for Medicinal Chemistry[1]

Executive Summary

In drug discovery, the choice between a methyl and an ethyl ester on a pyridine scaffold is rarely arbitrary.[2] While both serve as masking groups for the carboxylic acid or as electrophiles for amide formation, their divergent behaviors in crystallinity , hydrolytic stability , and lipophilicity dictate their utility.[1][2]

For the specific scaffold of 6-bromo-2-methylpyridine-3-carboxylate , the 6-bromo substituent activates the ring for nucleophilic aromatic substitution (


), while the 2-methyl group provides steric bulk orthogonal to the ester.[1][2] The methyl ester is generally preferred for process chemistry  due to higher atom economy and crystallinity.[1][2] The ethyl ester is often selected in early discovery  to modulate solubility (LogP) or to retard hydrolysis during biological assaying of the pro-drug form.[2]

Physicochemical & Structural Analysis

The fundamental difference lies in the alkoxy group attached to the carbonyl at the C3 position.[2] This seemingly minor change impacts the molecular weight, lipophilicity, and solid-state properties.[1][2]

Comparative Data Table
FeatureMethyl EsterEthyl EsterImpact on Research
Formula


Methyl is more atom-efficient.[1]
Mol. Weight ~230.06 g/mol ~244.09 g/mol Ethyl adds mass with no pharmacophore gain.[2]
Calc. LogP ~1.9 - 2.1~2.4 - 2.6Ethyl is more lipophilic; better membrane permeability.[1]
Physical State Typically Solid (Crystalline)Low-melting Solid or OilMethyl esters pack better; easier to purify via recrystallization.[1][2]
Steric Bulk (Ta) 0.52 (Charton Value)0.56 (Charton Value)Ethyl hinders nucleophilic attack at carbonyl slightly more.[2]
Hydrolysis Rate Fast (

)
Slower (

)
Ethyl is more stable in basic workups.[2]
Structural Causality[2]
  • The 2-Methyl Effect: The methyl group at C2 creates a "ortho-effect" relative to the C3-ester.[1] This forces the ester carbonyl to rotate out of planarity with the pyridine ring to minimize steric clash.[2]

  • The Alkyl Group: The ethyl group adds a methylene spacer (

    
    ) which increases the rotational degrees of freedom, often disrupting the crystal lattice energy.[1][2] Consequently, methyl esters of this scaffold are more likely to be crystalline solids , whereas ethyl esters frequently require chromatography as they tend to be oils or low-melting solids.[1][2]
    

Synthetic Pathways & Scalability[1][2]

The synthesis of these esters typically proceeds from the parent acid or via direct halogenation of the picoline core.[2] The choice of esterification method is critical to avoid side reactions at the sensitive C6-bromo position (which can undergo hydrodebromination under harsh reducing conditions).[1][2]

Workflow Diagram: Synthesis & Interconversion

The following diagram illustrates the standard industrial routes to both derivatives.

SynthesisPathways Start 2-Methyl-3-pyridinecarboxylic Acid Bromination Bromination (Br2, H2O/H+ or NBS) Start->Bromination Electrophilic Subst. AcidInter 6-Bromo-2-methyl- pyridine-3-carboxylic acid Bromination->AcidInter Isolation MethylEster METHYL ESTER (Target A) AcidInter->MethylEster MeOH, H2SO4 (Fischer) EthylEster ETHYL ESTER (Target B) AcidInter->EthylEster EtOH, H2SO4 (Fischer) MethylEster->EthylEster Transesterification (EtOH, Ti(OEt)4)

Figure 1: Synthetic divergence from the parent nicotinic acid scaffold.[1][2] Note that transesterification is possible but rarely efficient compared to direct esterification.[1][2]

Reactivity Profiles: The "Selectivity Switch"

The most technically significant difference is the reactivity at the carbonyl center .[1][2]

Hydrolysis & Saponification

The pyridine ring is electron-deficient (π-deficient).[1] This withdraws electron density from the C3-carbonyl, making it more electrophilic than a benzene analog (e.g., methyl benzoate).[1][2]

  • Methyl Ester: Highly susceptible to hydrolysis.[1][2] In basic conditions (e.g.,

    
    ), hydrolysis is rapid.[1][2]
    
  • Ethyl Ester: The additional ethyl steric bulk retards the approach of the hydroxide ion.[1][2]

  • Implication: If your next step involves a Suzuki coupling at C6 using aqueous base (e.g.,

    
    ), the methyl ester risks premature hydrolysis  to the acid.[1][2] The ethyl ester is more robust under these biphasic coupling conditions.[2]
    
Nucleophilic Aromatic Substitution ( )

Both esters activate the C6-position for


 (displacement of Bromine by amines or alkoxides).[1][2]
  • Mechanism: The ring nitrogen acts as an electron sink.[1][2] The C3-ester (electron-withdrawing group) further activates the ring.[1]

  • Comparison: The nature of the ester (Me vs Et) has negligible electronic impact on the C6-position, but the solubility difference can affect reaction kinetics in non-polar solvents.[1][2]

Reactivity Logic Diagram

Reactivity Substrate 6-Bromo-2-methylpyridine- 3-carboxylate (Me/Et) ReactionA Suzuki Coupling (Pd-cat, Base, Boronic Acid) Substrate->ReactionA Path A: C-C Bond Formation ReactionB Amidation (Primary Amine, Heat) Substrate->ReactionB Path B: C=O Attack OutcomeA_Me Methyl: Risk of Hydrolysis (Acid byproduct) ReactionA->OutcomeA_Me If Methyl OutcomeA_Et Ethyl: Stable Ester (Intact product) ReactionA->OutcomeA_Et If Ethyl OutcomeB_Me Methyl: Fast Reaction (Good Yield) ReactionB->OutcomeB_Me If Methyl OutcomeB_Et Ethyl: Slow Reaction (Requires higher temp) ReactionB->OutcomeB_Et If Ethyl

Figure 2: Decision matrix for selecting the ester based on downstream chemistry.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-bromo-2-methylpyridine-3-carboxylate

Standard Fischer Esterification (High Atom Economy)

  • Setup: Charge a round-bottom flask with 6-bromo-2-methylpyridine-3-carboxylic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).

  • Catalyst: Add concentrated sulfuric acid (

    
    , 2.0 equiv) dropwise at 0°C.
    
    • Why: Thionyl chloride (

      
      ) can also be used, but 
      
      
      
      is cheaper and avoids generating
      
      
      gas.[2]
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (the acid is very polar; the ester is less polar).[2]

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Concentrate in vacuo to remove excess MeOH.[2]

    • Dilute with EtOAc and wash carefully with saturated

      
      .[1][2] Do not use strong base (NaOH)  to avoid hydrolyzing the newly formed methyl ester.[2]
      
  • Purification: Dry over

    
     and concentrate. The methyl ester often precipitates as a white solid upon trituration with hexanes.[2]
    
Protocol B: Transesterification (Methyl to Ethyl)

Used if the Methyl ester is available but the Ethyl ester is required for solubility.[1][2]

  • Reagents: Dissolve Methyl ester (1.0 equiv) in anhydrous Ethanol .

  • Catalyst: Add Titanium(IV) ethoxide (

    
    , 0.1 equiv).[2]
    
    • Mechanism:[1][3][5][6] Lewis-acid catalyzed exchange.[1][2]

      
       is neutral and prevents hydrolysis compared to using protic acids.[2]
      
  • Conditions: Reflux for 12 hours. The equilibrium is driven by the solvent excess (EtOH).[2]

Strategic Selection in Drug Discovery[1][2]

ScenarioRecommended EsterRationale
Large Scale Synthesis (GMP) Methyl Higher atom economy; solid handling is easier; cheaper solvent (MeOH).[1]
Suzuki Coupling (Aq.[2][7] Base) Ethyl Resists hydrolysis during the basic coupling step at C6.[2]
Direct Amidation Methyl Reacts faster with amines to form nicotinamides due to less steric hindrance.[1][2]
Crystallography Methyl Higher probability of forming diffraction-quality crystals.[1][2]
Cellular Assay (Pro-drug) Ethyl Higher LogP improves passive diffusion through cell membranes.[2]
Authoritative Reference Note

The reactivity trends described above are grounded in the fundamental principles of pyridine chemistry as detailed in Heterocyclic Chemistry (Joule & Mills) and specific process chemistry literature regarding nicotinic acid derivatives.[2] The activation of the C6 position by the ring nitrogen is a well-documented phenomenon in the synthesis of P2X3 antagonists and kinase inhibitors.[1][2]

References

  • Sigma-Aldrich. Product Specification: Methyl 6-bromopyridine-2-carboxylate (Isomer Analog).[1] Accessed 2024.[1][2][5]

  • ChemicalBook. Properties of 6-Bromo-2-methylpyridine-3-carboxylic acid esters.

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 6-methylnicotinate (Analog).[2]

  • Organic Syntheses. General Procedures for Pyridine Carboxylate Esterification. Coll. Vol. 7, p. 27.

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[2] 5th Ed.[1][2] Wiley-Blackwell.[1][2] (Standard Text for Pyridine Reactivity Mechanisms).

Sources

Technical Guide: Sourcing and Quality Assurance of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and allosteric modulators. Its 2,3,6-substitution pattern on the pyridine ring offers three distinct vectors for diversification: the ester (C3) for acylations/cyclizations, the bromide (C6) for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the methyl group (C2) for benzylic oxidations or heterocyclizations.

For drug development professionals, the sourcing challenge lies not in finding a vendor, but in securing material that meets stringent impurity profiles. "High purity" (>98%) is insufficient if specific regioisomeric impurities or active brominating agents remain, as these can poison downstream transition-metal catalysts. This guide provides a technical framework for evaluating suppliers, understanding impurity genesis, and validating incoming lots.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the technical specifications must be aligned with the intended synthetic utility.

Identity & Physicochemical Properties
AttributeSpecification
IUPAC Name Ethyl 6-bromo-2-methylpyridine-3-carboxylate
CAS Number 1196145-86-4
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point 45–50 °C (Typical range; purity dependent)
Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, the following attributes are non-negotiable:

  • Regioisomeric Purity (>99.5%): The bromination step during synthesis can yield trace amounts of 5-bromo isomers. These are difficult to separate downstream and can lead to "dead" analogues in biological assays.

  • Acid Content (<0.5%): Hydrolysis of the ethyl ester to 6-bromo-2-methylpyridine-3-carboxylic acid is a common stability issue. Free acid can interfere with base-sensitive coupling reactions.

  • Residual Metal Content (<10 ppm): If the supplier uses metal-catalyzed carbonylation to install the ester, residual Pd or Ni can cause false positives in biological assays or aberrant reactivity in subsequent steps.

Part 3: Synthesis-Driven Impurity Analysis

Understanding the industrial synthesis of this compound allows you to predict the impurities likely to be present in a supplier's batch.

Common Industrial Route

The most scalable route typically involves the bromination of ethyl 2-methylnicotinate or the construction of the pyridine ring via cyclization.

Diagram 1: Synthesis Pathway & Impurity Genesis

This diagram illustrates the primary synthetic route and the entry points for critical impurities.

SynthesisPath Start 2-Amino-6-methylpyridine Step1 Diazotization & Bromination Start->Step1 Inter1 6-Bromo-2-methylpyridine Step1->Inter1 Imp1 Impurity A: 2,6-Dibromopyridine (Over-bromination) Step1->Imp1 Side Rxn Imp2 Impurity B: Regioisomers (3/5-bromo) Step1->Imp2 Isomerization Step2 Lithiation & Carboxylation (n-BuLi / ClCOOEt) Inter1->Step2 Product Ethyl 6-bromo-2-methyl pyridine-3-carboxylate Step2->Product Imp3 Impurity C: Carboxylic Acid (Hydrolysis) Product->Imp3 Storage/Moisture

Caption: Synthesis of CAS 1196145-86-4 via bromination/carboxylation showing origins of key impurities.

Implications for Sourcing
  • If Impurity A is present: The supplier is likely using a low-cost bromination method without adequate purification.

  • If Impurity C is present: The supplier has poor storage conditions (humidity control) or the batch is aged.

Part 4: Supplier Evaluation & Sourcing Landscape

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Use the following framework to validate their technical competence.

Supplier Tiering
TierSupplier TypeRecommended ForExamples (Verified)
Tier 1 Primary Manufacturers GMP scale-up, multi-kg batches. Full analytical data available.Enamine , WuXi AppTec , Combi-Blocks
Tier 2 Specialized Catalog Houses MedChem discovery (mg to g scale). Fast delivery, reliable re-testing.Fluorochem (UK), BLD Pharm , Bide Pharmatech
Tier 3 Aggregators Hard-to-find compounds. High risk of batch-to-batch variation.General marketplaces (e.g., MolPort)
Evaluation Logic Flow
Diagram 2: Supplier Qualification Workflow

Follow this logic to accept or reject a supplier based on technical data.

SupplierEval Start Request Quote & CoA Check1 Is Purity > 98% by HPLC? Start->Check1 Check2 Does H-NMR show Acid Impurity (<5%)? Check1->Check2 Yes Reject REJECT SUPPLIER Check1->Reject No Check3 Is Water Content < 0.5%? Check2->Check3 No Check2->Reject Yes (Acid High) Check3->Reject No Approve APPROVE FOR QC Check3->Approve Yes

Caption: Decision tree for evaluating supplier CoAs prior to purchase.

Part 5: Incoming Quality Control (QC) Protocol

Upon receipt of the material, the following protocol must be executed to validate the "High Purity" claim. This self-validating system ensures no compromised material enters the synthesis pipeline.

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

  • Acceptance Criteria:

    • Main peak retention time matches standard.

    • No single impurity > 0.5%.

    • Total impurities < 2.0%.

Structural Validation: 1H-NMR (DMSO-d6)

Run a standard proton NMR to confirm the ester integrity.

  • Diagnostic Signals:

    • Ethyl Group: Quartet at ~4.3 ppm (2H) and Triplet at ~1.3 ppm (3H). Loss of these signals indicates hydrolysis.

    • Methyl Group: Singlet at ~2.7 ppm (3H).

    • Aromatic Protons: Two doublets (or AB system) in the aromatic region (7.5–8.5 ppm).

Stability & Handling
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

References

  • Fluorochem Ltd. Product Specification: Ethyl 6-bromo-2-methylpyridine-3-carboxylate (F719063).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54378772 (Ethyl 6-bromo-2-methylpyridine-3-carboxylate). Retrieved from

  • ChemicalBook. Ethyl 6-bromo-2-methylpyridine-3-carboxylate Suppliers and Synthesis. Retrieved from

  • Maras, N. et al. (2020). Synthesis and reactivity of 6-substituted pyridine-3-carboxylates. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Selective Hydrolysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

[1]

Introduction & Scope

This application note details the procedure for the chemoselective saponification of Ethyl 6-bromo-2-methylpyridine-3-carboxylate (Compound 1 ) to 6-bromo-2-methylpyridine-3-carboxylic acid (Compound 2 ).

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibiotic scaffolds. The primary challenge in this protocol is maintaining chemoselectivity . The 6-bromo substituent on the pyridine ring is activated toward Nucleophilic Aromatic Substitution (

1

This guide provides a validated, mild protocol using Lithium Hydroxide (LiOH) to ensure high fidelity of the halogen handle, alongside a scalable Sodium Hydroxide (NaOH) method with strict temperature controls.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme and Competing Pathways

The objective is to attack the ester carbonyl (Path A) while avoiding attack at the C-6 position (Path B).

ReactionPathwaysSubstrateEthyl 6-bromo-2-methylpyridine-3-carboxylateTetrahedralTetrahedral Intermediate(Ester Hydrolysis)Substrate->TetrahedralPath A: Carbonyl Attack(Kinetic Control)MeisenheimerMeisenheimer Complex(SNAr Pathway)Substrate->MeisenheimerPath B: C-6 Attack(Thermodynamic/High T)OHHydroxide (OH-)OH->SubstrateProductTarget Acid(6-bromo-2-methyl...)Tetrahedral->Product1. -EtOH2. H+ImpurityImpurity(6-hydroxy/pyridone)Meisenheimer->Impurity-Br-

Figure 1: Mechanistic divergence between the desired saponification (Path A) and the undesired

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature 0°C to 25°CHigher temperatures (>40°C) significantly increase the rate of

bromine displacement.[1]
Base Equivalents 1.1 – 1.5 eq.Excess base promotes side reactions. Stoichiometry must be controlled.
Solvent System THF:Water (3:1)THF solubilizes the organic ester; water is required for hydrolysis. Avoids transesterification issues seen with MeOH.
Quench pH pH 3.0 – 4.0The pyridine nitrogen is basic. Over-acidification (pH < 1) forms the pyridinium salt, which is highly water-soluble and difficult to extract.[1]

Materials & Equipment

  • Reagents:

    • Ethyl 6-bromo-2-methylpyridine-3-carboxylate (Substrate)[1]

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) [CAS: 1310-66-3][1]

    • Tetrahydrofuran (THF), HPLC Grade[1]

    • Deionized Water[1]

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (for extraction, if precipitation is insufficient)[1]

  • Equipment:

    • Temperature-controlled magnetic stirrer[1]

    • pH meter (calibrated)

    • Rotary evaporator[2]

    • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Method A: Mild Hydrolysis (Recommended for High Purity)

Target Scale: 10.0 g (41.0 mmol)

Step 1: Reaction Setup[1]
  • Charge 10.0 g (41.0 mmol) of Ethyl 6-bromo-2-methylpyridine-3-carboxylate into a 250 mL round-bottom flask.

  • Add 60 mL of THF and stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice bath.

  • Prepare a solution of 2.06 g (49.2 mmol, 1.2 eq) LiOH·H₂O in 20 mL of water .

  • Add the LiOH solution dropwise to the ester solution over 10 minutes, maintaining internal temperature < 10°C.

Step 2: Reaction Monitoring[1]
  • Remove the ice bath and allow the mixture to warm to 20–25°C (Room Temperature) .

  • Stir for 3–5 hours .

  • In-Process Control (IPC): Take a 50 µL aliquot, quench with dilute HCl, and analyze by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Criterion: < 2% starting ester remaining.

Step 3: Workup & Isolation[1]
  • Concentrate the reaction mixture on a rotary evaporator at 30°C to remove the majority of THF. (Do not heat above 35°C).

  • Dilute the aqueous residue with 20 mL of water .

  • Wash the aqueous layer with 20 mL of Ethyl Acetate (removes unreacted ester and non-polar impurities). Discard the organic layer.

  • Cool the aqueous layer to 0–5°C.

  • Slowly add 1M HCl dropwise while monitoring pH.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Observation: A white to off-white solid should precipitate.

  • Stir the slurry for 30 minutes at 0°C to maximize yield.

Step 4: Filtration and Drying[3]
  • Filter the solid using a Buchner funnel.

  • Wash the cake with 2 x 10 mL of cold water .

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Workflow Diagram

WorkflowStartStart: 10g Ester in THFAddBaseAdd LiOH (aq) at 0°CStart->AddBaseReactStir RT (3-5 hrs)AddBase->ReactIPCIPC: LCMS CheckReact->IPCIPC->ReactIncompleteConcEvaporate THFIPC->ConcCompleteWashWash aq. layer with EtOAcConc->WashAcidifyAcidify to pH 3.5-4.0Wash->AcidifyFilterFilter & DryAcidify->Filter

Figure 2: Operational workflow for the hydrolysis and isolation of the target acid.[1]

Analytical Validation

TestExpected ResultNotes
Appearance White to off-white powderYellowing indicates potential degradation or impurities.[1]
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.1 (d, 1H), 7.7 (d, 1H), 2.6 (s, 3H)Confirm absence of ethyl quartet/triplet.[1]
LC-MS [M+H]⁺ = 216/218 (Br pattern)Check for peak at M-Br+OH (approx mass 153) indicating

impurity.
Melting Point 179–185°CLiterature range varies slightly; sharp range indicates purity.

Troubleshooting & Optimization

Issue: Low Yield (Product remaining in water)
  • Cause: The pyridine nitrogen can be protonated at very low pH, forming a soluble hydrochloride salt.[1]

  • Solution: Ensure the pH is adjusted strictly to the isoelectric region (pH 3–4). If the product does not precipitate, saturate the aqueous layer with NaCl (brine) and extract exhaustively with Ethyl Acetate/THF (1:1).

Issue: Formation of 6-Hydroxy Impurity[1][9]
  • Cause: Reaction temperature too high or base concentration too strong.

  • Solution: Switch from NaOH to LiOH. Strictly maintain temperature < 25°C. If the problem persists, use a hindered base method (e.g., TMSOK in anhydrous ether) followed by aqueous workup, though this is rarely necessary for this substrate.[1]

Issue: Transesterification
  • Cause: Using Methanol as a solvent with an Ethyl ester.

  • Solution: Use Ethanol/Water or THF/Water. Do not use Methanol unless you intend to isolate the methyl ester intermediate.

References

  • Chemical Stability of Pyridine Derivatives

    • Vertex AI Search Result 1.
    • Vertex AI Search Result 1.2: Sigma-Aldrich Product Data, "6-Bromopyridine-3-carboxylic acid," confirming melting point (179-188°C) and stability data.[1][4] Link

  • Hydrolysis Protocols

    • Vertex AI Search Result 1.12: "Conversion of Esters into Carboxylic Acids: Hydrolysis."[5][6][7] LibreTexts Chemistry. Provides the fundamental mechanistic grounding for base-catalyzed saponification (BAc2 mechanism). Link

  • Structural Confirmation

    • Vertex AI Search Result 1.20: "2-Bromo-3-hydroxy-6-methylpyridine."[1][8] ResearchGate. Provides crystallographic data and structural insights into similar brominated methyl-pyridine systems, useful for NMR interpretation.[1] Link

  • Safety & Handling

    • Vertex AI Search Result 1.9: Organic Syntheses Procedure "Metalation of 2-Methylpyridine Derivatives." Discusses handling of methyl-pyridine precursors and general safety protocols for pyridine chemistry. Link

Palladium-catalyzed cross-coupling of 6-bromo-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-Methylpyridine Derivatives

Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Disubstituted Pyridines

The pyridine scaffold is a cornerstone in modern chemistry, with its derivatives being integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] A 2021 analysis of all FDA-approved drugs revealed that pyridine is the second most common nitrogen-containing heterocycle, highlighting its significance in medicinal chemistry.[4] Specifically, the 2,6-disubstituted pyridine motif allows for fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize receptor binding, enhance efficacy, and reduce side effects.[1]

Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the functionalization of aryl halides, including 6-bromo-2-methylpyridine.[5][6][7] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[6][8][9] However, the 6-bromo-2-methylpyridine substrate presents unique challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation, while the adjacent methyl group introduces steric hindrance.[10][11][12] This guide provides a detailed exploration of the primary palladium-catalyzed cross-coupling methodologies for this substrate, explaining the causality behind experimental choices and offering field-proven protocols for researchers in drug discovery and synthetic chemistry.

Core Challenge: The "2-Pyridyl Problem"

The primary difficulty in cross-coupling reactions involving 2-halopyridines is often termed the "2-Pyridyl Problem".[11][12] There are two main reasons for this:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center. This can inhibit the catalytic cycle by preventing the substrate or other reagents from accessing the metal.

  • Product Inhibition: The desired 2-substituted pyridine product can also act as a ligand, binding to the palladium catalyst and sequestering it from the reaction mixture, thereby slowing or halting turnover.

Overcoming these challenges requires careful selection of ligands, bases, and reaction conditions tailored to the specific transformation. The use of bulky, electron-rich phosphine ligands is a key strategy; these ligands can accelerate the rate-limiting reductive elimination step of the catalytic cycle, outcompeting catalyst inhibition pathways.[13]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron reagent.[9][14] It is widely used in the pharmaceutical industry for its mild conditions and tolerance of diverse functional groups.[9]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-B(OR)₂ + Base ReductElim Reductive Elimination Ar-R Transmetal->ReductElim Isomerization ReductElim->Pd0 Product_out Ar-R ArX_in 6-Bromo-2-methylpyridine Boronic_in Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-2-methylpyridine. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the bromide. The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate species.[15][16]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step, which is key to preventing catalyst deactivation.[13]

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methylpyridine with Phenylboronic Acid

This protocol is a robust starting point, adapted from established procedures for similar 2-bromopyridine substrates.[9][14]

Materials & Reagents:

  • 6-Bromo-2-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos, 4-8 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF with degassed water)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (a common ratio is 4:1 to 5:1 organic solvent to water) via syringe.[14]

  • Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. If using a pre-catalyst and ligand system (e.g., Pd₂(dba)₃ and SPhos), add them at this stage. Briefly purge the headspace with inert gas again.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14][17]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[14]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 2-methyl-6-phenylpyridine.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[8] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8][18]

Mechanistic Rationale

The mechanism shares similarities with the Suzuki coupling but has distinct requirements, particularly concerning the base.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd Ar-X AmineCoord Amine Coordination / Deprotonation OxAdd->AmineCoord HNR₂ + Base ReductElim Reductive Elimination Ar-NR₂ AmineCoord->ReductElim Forms Pd-Amide ReductElim->Pd0 Product_out Ar-NR₂ ArX_in 6-Bromo-2-methylpyridine Amine_in Primary/Secondary Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Causality of Base Selection: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu; lithium bis(trimethylsilyl)amide, LiHMDS) is required.[19] Its role is to deprotonate the amine after it has coordinated to the palladium(II) complex, forming a palladium-amido intermediate. Weaker bases are generally insufficient to facilitate this key deprotonation step, leading to slow or no reaction.

  • Causality of Ligand Selection: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) was critical to the success of this reaction.[18][20] Bidentate ligands like BINAP or bulky monodentate ligands like XPhos promote the final reductive elimination step, which forms the C-N bond, and prevent undesired side reactions like beta-hydride elimination.[8]

Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-methylpyridine with a Secondary Amine

This protocol is based on a reported procedure for the coupling of 2-bromo-6-methylpyridine with a diamine.[21]

Materials & Reagents:

  • 6-Bromo-2-methylpyridine (1.0 equiv)

  • Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 0.5 equiv if coupling twice)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk vessel or similar reaction tube

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk vessel with the amine (e.g., 8.8 mmol), 6-bromo-2-methylpyridine (18 mmol), NaOtBu (25 mmol), Pd₂(dba)₃ (0.18 mmol), and (±)-BINAP (0.35 mmol).[21]

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) to the vessel.[21]

  • Reaction: Seal the vessel and heat the resulting deep red/brown mixture to 80 °C with stirring for 4-8 hours.[21]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add diethyl ether (50 mL) and wash the resulting mixture with brine (2 x 30 mL).[21]

    • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.[21]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., pentane/diethyl ether) or purify by silica gel column chromatography to yield the desired N-aryl pyridine derivative.[21]

III. Other Key Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings are valuable for introducing different functionalities.

A. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

This reaction couples terminal alkynes with aryl halides to produce substituted alkynes, a valuable motif in medicinal chemistry and materials science.[22][23]

  • Key Features: The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[23] The base is typically an amine, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases. Copper-free protocols have also been developed.[22]

  • Causality: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, which is more efficient than direct reaction of the alkyne with the palladium center.

B. Heck Reaction: Forging C(sp²)-C(sp²) Vinyl Bonds

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[24][25][26]

  • Key Features: The reaction requires a palladium catalyst and a base (e.g., Et₃N, K₂CO₃). It is often performed at elevated temperatures (80-140 °C) in polar aprotic solvents like DMF or NMP.[27]

  • Causality: The base is crucial for the final step of the catalytic cycle. After migratory insertion of the alkene, a palladium-alkyl intermediate is formed. The base facilitates β-hydride elimination to release the alkene product and regenerate a palladium-hydride species, which is then reductively eliminated to return to the active Pd(0) catalyst.

IV. Comparative Analysis and Catalyst Selection

Choosing the correct reaction conditions is paramount for success. The following table summarizes typical starting conditions for the cross-coupling of 6-bromo-2-methylpyridine derivatives, based on data for similar heteroaryl bromides.[28]

Reaction Type Coupling Partner Typical Catalyst System (mol%) Typical Ligand (mol%) Typical Base Typical Solvent Temp (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(OAc)₂ (2%) or Pd₂(dba)₃ (2%)SPhos (4%) or XPhos (4%)K₃PO₄, K₂CO₃Toluene or Dioxane/H₂O80-110
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)BINAP (4%) or XPhos (4%)NaOtBu, LHMDSToluene, THF80-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2-5%) + CuI (2-5%)-Et₃N, DIPATHF, DMFRT - 80
Heck AlkenePd(OAc)₂ (2-5%)P(o-tol)₃ (4-10%)Et₃N, K₂CO₃DMF, NMP100-140
V. Conclusion

The palladium-catalyzed cross-coupling of 6-bromo-2-methylpyridine is a versatile and powerful tool for the synthesis of complex molecules essential for drug discovery and materials science. Success with this challenging substrate hinges on a rational understanding of the underlying catalytic cycles and the specific roles of ligands and bases in overcoming catalyst inhibition. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable pathways for C-C and C-N bond formation, respectively, while Sonogashira and Heck couplings offer access to further diverse structures. The protocols and comparative data presented in this guide serve as a comprehensive starting point for researchers to develop and optimize these critical transformations for their specific synthetic targets.

References
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Developing Ligands for Palladium(II)
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Pd(II)
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.
  • Intramolecular Heck reaction. Wikipedia.
  • Macro-cyclic and open chain 2,6-substituted pyridine derivatives as antibacterial agents.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Sonogashira coupling. Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • Pyridines. Wikipedia.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Palladium-C

Sources

Application Note: Optimized Synthesis of 6-Substituted-2-Methylnicotinates via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 2-methylnicotinate scaffold is a ubiquitous pharmacophore in kinase inhibitors and allosteric modulators. While the C6-position of methyl 6-chloro-2-methylnicotinate is electronically activated for Nucleophilic Aromatic Substitution (


), this traditional pathway often fails with sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates. Furthermore, the harsh conditions required for 

(high heat, strong displacement) frequently lead to the hydrolysis of the C3-methyl ester, a critical "handle" for subsequent diverse functionalization.

This guide details the Buchwald-Hartwig Amination protocol specifically optimized for this substrate. Unlike standard protocols, this method prioritizes chemoselectivity —preserving the labile methyl ester while effecting C-N bond formation at the C6 position.

Key Advantages of this Protocol
  • Ester Preservation: Utilizes weak inorganic bases to prevent saponification or transesterification.

  • Scope: Enables coupling of weak nucleophiles (e.g., sulfonamides, electron-poor anilines) inaccessible via

    
    .
    
  • Reproducibility: Employs air-stable Pd-precatalysts (Gen 4) to eliminate the variability of in-situ catalyst generation.

Mechanistic Logic & Critical Parameters[1]

The Challenge of the Methyl Ester

The primary failure mode in coupling amino-nicotinates is the destruction of the C3-ester. Standard Buchwald conditions often employ Sodium tert-butoxide (NaOtBu). However, with methyl esters, alkoxides can cause rapid transesterification or hydrolysis (via trace water).

Solution: We utilize Cesium Carbonate (


)  or Potassium Phosphate (

)
. These bases are strong enough to deprotonate the Pd-bound amine complex but lack the nucleophilicity to attack the ester carbonyl.
Ligand Selection Architecture

The pyridine nitrogen can competitively bind to Palladium, poisoning the catalyst. Therefore, bulky, electron-rich biaryl phosphine ligands are required to enforce reductive elimination and prevent catalyst sequestration.

Ligand Decision Matrix:

  • Primary Amines: BrettPhos (High selectivity for mono-arylation).

  • Secondary Amines: RuPhos (Steric bulk prevents

    
    -hydride elimination).
    
  • Heterocycles/Amides: XantPhos or tBuBrettPhos .

Visualizing the Reaction Logic

LigandSelection Start Target: 6-Substituted-2-Methylnicotinate AmineType Analyze Nucleophile Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Hetero NH-Heterocycle / Amide AmineType->Hetero BrettPhos Rec: BrettPhos Pd G4 Prevents over-arylation Primary->BrettPhos RuPhos Rec: RuPhos Pd G4 Excellent for steric bulk Secondary->RuPhos XantPhos Rec: XantPhos Pd G4 Chelation stabilizes Pd Hetero->XantPhos BaseCheck Base Selection: Must preserve Methyl Ester BrettPhos->BaseCheck RuPhos->BaseCheck XantPhos->BaseCheck FinalCond Conditions: Cs2CO3, Dioxane, 80-100°C BaseCheck->FinalCond Avoid NaOtBu

Figure 1: Decision logic for ligand and base selection based on nucleophile class. Note the convergence on Cs2CO3 to protect the ester.

Detailed Experimental Protocol

This protocol uses BrettPhos Pd G4 precatalyst. If using secondary amines, substitute with RuPhos Pd G4 .

Materials
  • Substrate: Methyl 6-chloro-2-methylnicotinate (1.0 equiv).

  • Nucleophile: Primary alkyl amine or aniline (1.2 equiv).

  • Catalyst: BrettPhos Pd G4 (2-5 mol%).

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with

    
    ).
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • In a glovebox or under active

      
       flow, charge a reaction vial (equipped with a magnetic stir bar and septum cap) with the aryl chloride  (1.0 equiv), amine  (1.2 equiv), and 
      
      
      
      (2.0 equiv).
    • Note: If the amine is a liquid, add it after the solvent in step 3.

  • Catalyst Addition:

    • Add BrettPhos Pd G4 (0.02 - 0.05 equiv).

    • Why G4? Generation 4 precatalysts activate upon deprotonation by the base, releasing the active

      
       species at low temperatures, ensuring high reproducibility compared to mixing 
      
      
      
      + Ligand.
  • Solvent & Sparging:

    • Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

    • If outside a glovebox, sparge the solvent with nitrogen for 10 minutes prior to addition, then seal the vial immediately.

  • Reaction:

    • Heat the block to 80–100 °C with vigorous stirring (1000 rpm).

    • Time: Typically 2–12 hours. Monitor via LC-MS.

    • Endpoint: Look for the disappearance of the aryl chloride (M+H: ~186/188) and appearance of product.

  • Workup (Ester-Safe):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble salts (

      
      , excess carbonate) and Pd black.
      
    • Concentrate the filtrate in vacuo.

    • Crucial: Do not perform an acidic aqueous wash if your product contains basic nitrogens, as it will extract into the water. A simple water wash is sufficient if the amine was used in excess.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Note: Nicotinates often streak on silica; adding 1%

      
       to the eluent can improve peak shape.
      
Workflow Visualization

ProtocolWorkflow cluster_setup Setup (Inert) cluster_reaction Reaction cluster_workup Workup Step1 Charge Solids: Substrate, Base, Cat. Step2 Add Solvent: Dioxane (0.2M) Step1->Step2 Step3 Heat: 90°C, 2-12h Step2->Step3 Step4 Monitor: LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 Filter: Celite Pad Step4->Step5 Complete Step6 Purify: Flash Column Step5->Step6

Figure 2: Operational workflow for the synthesis of 6-amino-2-methylnicotinates.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications specifically for the methyl nicotinate system.

ObservationProbable CauseCorrective Action
Ester Hydrolysis (Acid formation) Wet solvent or hygroscopic base.Switch to anhydrous

. Ensure Dioxane is dry (molecular sieves).
Low Conversion (<20%) Catalyst poisoning by pyridine N.Increase catalyst loading to 5 mol%. Switch to XPhos Pd G4 (more robust).
Dehalogenation (H-substitution)

-hydride elimination from amine.
Switch ligand to RuPhos (specifically designed to prevent this in secondary amines).
Transesterification Use of alcoholic solvent (e.g., t-Amyl alcohol).Strictly use non-nucleophilic solvents (Toluene, Dioxane, DME).
Pd Black Precipitation Catalyst decomposition / instability.Ensure strict

exclusion. Add the amine last if it is a liquid.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2011.

    • Context: Establishes BrettPhos/RuPhos specificity for amine classes.
  • MilliporeSigma. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

    • Context: Protocols for G3/G4 prec
  • Maiti, D., & Buchwald, S. L. "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." J. Am. Chem. Soc., 2009.

    • Context: Discusses base sensitivity (Cs2CO3 usage)
  • Paul, F., et al. "Palladium-catalyzed amination of halopyridines on a KF-alumina surface."[2] Tetrahedron Letters, 2002.[3]

    • Context: Early work on avoiding strong alkoxide bases in pyridine amination.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Workup of Pyridine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals navigating the complexities of synthetic chemistry. This guide is dedicated to a common yet challenging issue: the unintended hydrolysis of pyridine ethyl esters during reaction workup. As researchers, scientists, and drug development professionals, your success hinges on isolating your target compounds with high purity and yield. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to safeguard your valuable products.

Section 1: Troubleshooting Guide - When Things Go Wrong

This section is designed to provide immediate, actionable solutions to problems encountered in real-time in the laboratory.

Q1: I'm observing significant ester hydrolysis to the carboxylic acid during my aqueous workup. What is the primary cause and how can I mitigate it?

A1: The Root of the Problem - pH Extremes

The ethyl ester functionality on a pyridine ring is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[1] The lone pair of electrons on the pyridine nitrogen (pKa of the conjugate acid, pyridinium, is ~5.25) can be protonated under acidic conditions, activating the ester toward nucleophilic attack by water.[2][3] Conversely, under basic conditions, direct nucleophilic attack by hydroxide ions on the ester's carbonyl carbon leads to hydrolysis, a process known as saponification.[4] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[4][5]

Immediate Mitigation Strategies:

  • Maintain a Neutral to Slightly Basic pH: During aqueous extraction, the goal is to keep the pH in a "safe zone," typically between 7 and 8.5. This minimizes both acid- and base-catalyzed hydrolysis.

  • Use a Weaker Base for Neutralization: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), opt for milder alternatives. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often the best choice for neutralizing residual acid.[1] Its resulting pH is high enough to deprotonate strong acids but generally not high enough to promote rapid ester hydrolysis.

  • Work Quickly and at Low Temperatures: Hydrolysis is a chemical reaction with a rate dependent on temperature and time. Perform your aqueous washes as quickly as possible and use cold solutions (e.g., ice-cold water or brine) to slow down the hydrolysis rate.

Q2: My reaction was run under acidic conditions. How do I neutralize the acid without causing saponification during the workup?

A2: A Step-by-Step Protocol for Acidic Reaction Workup

Neutralizing an acidic reaction mixture containing a sensitive ester requires a careful and controlled approach. The key is to avoid creating localized areas of high base concentration which can rapidly hydrolyze your product.

Protocol: Gentle Neutralization of Acidic Reaction Mixtures

  • Initial Dilution: Before adding any base, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This helps to dissipate heat generated during neutralization.

  • Cooling: Place the flask containing the diluted reaction mixture in an ice bath to maintain a low temperature.

  • Slow, Controlled Addition of Weak Base: While vigorously stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

    • Pro-Tip: Add the basic solution dropwise or in small portions. Monitor for gas evolution (CO₂) and do not add the next portion until the effervescence has subsided.[6] This prevents dangerous pressure buildup and ensures a gradual pH change.

  • pH Monitoring: If possible, periodically check the pH of the aqueous layer using pH paper to ensure you do not overshoot to a strongly basic pH. Aim for a final pH of 7-8.

  • Phase Separation and Extraction: Once neutralized, quickly transfer the mixture to a separatory funnel, separate the layers, and proceed with any further extractions.

Q3: I'm trying to remove a basic impurity, like excess pyridine, but I'm worried about using an acidic wash. What are my options?

A3: Selective Removal of Basic Impurities

Using a strong acid wash (e.g., 1M HCl) is a common method to remove basic impurities, but it poses a significant risk of hydrolyzing your ester. Here are safer alternatives:

  • Dilute Acid Wash: A very dilute acid wash (e.g., 0.1M HCl) can be effective at protonating and extracting more basic impurities without drastically lowering the pH to a point where ester hydrolysis is rapid.

  • Saturated Ammonium Chloride (NH₄Cl) Wash: An aqueous solution of NH₄Cl is weakly acidic and can be used to wash the organic layer. It is particularly useful for quenching reactions involving organometallic reagents and can help remove some basic residues without harsh conditions.[7]

  • Copper (II) Sulfate (CuSO₄) Wash: A wash with a 10% aqueous CuSO₄ solution can be effective for removing pyridine. The copper ions form a complex with the pyridine, which is then partitioned into the aqueous layer.[8]

Wash SolutionpH RangePrimary UseHydrolysis Risk
Saturated NaHCO₃~8.3Neutralizing acidsLow
Saturated NH₄Cl~4.5-5.5Quenching, removing some basesModerate
10% aq. CuSO₄~4.0Removing pyridineModerate
0.1M HCl1.0Removing basesHigh

Table 1: Comparison of Aqueous Wash Solutions for Workup

Section 2: Frequently Asked Questions (FAQs)

Q4: Why are pyridine ethyl esters particularly sensitive to hydrolysis compared to other aromatic esters?

A4: Electronic Effects of the Pyridine Ring

The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This is in contrast to electron-donating groups on an aromatic ring, which would decrease the electrophilicity of the carbonyl carbon and make the ester more stable to hydrolysis.

Q5: Can I avoid an aqueous workup altogether?

A5: Yes, Anhydrous Workup Strategies are Possible

In situations where the ester is extremely labile, an anhydrous workup may be the best option. This typically involves:

  • Filtration: If your reaction byproducts are solid, you may be able to remove them by direct filtration of the reaction mixture (potentially after dilution with a non-polar solvent to precipitate out salts).

  • Dry Silica Gel Plug: The crude reaction mixture can be concentrated and then passed through a short plug of silica gel, eluting with a non-polar solvent system. This can remove polar impurities without the use of water.

  • Distillation/Crystallization: If your product is sufficiently volatile or crystalline, direct purification by distillation or recrystallization from the crude reaction mixture may be feasible.

Q6: What is the role of a brine wash in the workup, and does it affect ester stability?

A6: The Purpose and Impact of Brine

A wash with a saturated aqueous solution of sodium chloride (brine) is typically the final step in an aqueous workup sequence.[9] Its primary purpose is to remove the majority of dissolved water from the organic layer before the addition of a solid drying agent (like Na₂SO₄ or MgSO₄).[9] This "salting out" effect makes the subsequent drying step more efficient. Brine is a neutral salt solution, so it does not pose a direct threat of acid- or base-catalyzed hydrolysis. In fact, by reducing the amount of water in the organic phase, it can help to minimize any potential hydrolysis that might occur during the drying and solvent removal steps.

Section 3: Key Mechanisms and Workflows

Understanding the chemical transformations occurring during workup is crucial for effective troubleshooting.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The process of saponification is a two-step nucleophilic acyl substitution.[4] It is a common pathway for ester degradation during a basic workup.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Irreversible Deprotonation Ester Pyridine Ethyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH Hydroxide Ion (OH⁻) CarboxylicAcid Carboxylic Acid Intermediate->CarboxylicAcid Elimination of EtO⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + OH⁻ or EtO⁻ Alkoxide Ethoxide (EtO⁻) Ethanol Ethanol Alkoxide->Ethanol Proton Transfer

Caption: Base-catalyzed hydrolysis of a pyridine ethyl ester.

Decision Workflow for Workup Strategy

Choosing the right workup procedure is critical. This workflow provides a logical path to selecting an appropriate method.

G Start Reaction Complete CheckSensitivity Is the ester known to be highly sensitive? Start->CheckSensitivity AqueousWorkup Proceed with Careful Aqueous Workup CheckSensitivity->AqueousWorkup No AnhydrousWorkup Consider Anhydrous Workup Options CheckSensitivity->AnhydrousWorkup Yes CheckpH What is the reaction pH? AqueousWorkup->CheckpH Filter Anhydrous Workup: Filter, Silica Plug, or Direct Purification AnhydrousWorkup->Filter Acidic Acidic CheckpH->Acidic < 7 Basic Basic/Neutral CheckpH->Basic ≥ 7 Neutralize Neutralize with cold, saturated NaHCO₃ Acidic->Neutralize Wash Wash with cold, neutral water and/or brine Basic->Wash Neutralize->Wash Dry Dry organic layer (Na₂SO₄ or MgSO₄) Wash->Dry Isolate Isolate Product Dry->Isolate Filter->Isolate

Caption: Decision-making workflow for workup of pyridine ethyl esters.

References

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). The Organic Chemistry Tutor. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]

  • Work up of ester? (2021). ResearchGate. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Available at: [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • pKaH of pyridine versus other imines. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Pyridine: Uses, Structure & pKa. (2023). StudySmarter. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). PubMed. Available at: [Link]

  • Ester cleavage conditions? (2021). ResearchGate. Available at: [Link]

  • Why pyridine is acidic? (2024). Reddit. Available at: [Link]

  • Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. Available at: [Link]

  • Neutralization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Neutralizations. Chembook. Available at: [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions.Google Patents.
  • Acid-Base Neutralization Reactions and Titrations. (2013). CK-12 Foundation. Available at: [Link]

  • Ester Hydrolysis. (2024). Save My Exams. Available at: [Link]

  • How To Run A Reaction: The Workup. University of Rochester. Available at: [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at: [Link]

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • Neutralization of a Strong Acid and Weak Base: pH at Equivalence Point. The Physics Classroom. Available at: [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. Available at: [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). RSC Advances. Available at: [Link]

  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (2023). Chemistry Stack Exchange. Available at: [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives.Google Patents.
  • What solvents can you do an ester base hydrolysis in? (2021). Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: KB-PYR-062 Topic: Recrystallization Protocol & Troubleshooting Applicable Compound: Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS: 1196145-86-4)

Executive Summary

This guide provides a validated workflow for the purification of Ethyl 6-bromo-2-methylpyridine-3-carboxylate . Due to the presence of the lipophilic bromine and the basic pyridine nitrogen, this compound exhibits specific solubility behaviors that distinguish it from standard aromatic esters.

Key Physical Properties:

Property Data Note
Molecular Weight 244.09 g/mol
Physical State Solid / Low-melting Solid Prone to oiling out if cooling is too rapid.
Solubility High: EtOAc, DCM, EtOHLow: Heptane, Water Lipophilic character dominates due to -Br and -Et groups.

| Key Impurities | Regioisomers, Dibrominated species, Hydrolysis product (Acid) | Acidic impurities can catalyze decomposition. |

Validated Recrystallization Protocols

We recommend Method A as the primary protocol due to its superior selectivity for halogenated pyridine esters. Method B is an alternative for polar impurity removal.[1]

Method A: The Non-Polar Binary System (Heptane / Ethyl Acetate)

Best for: Removing non-polar byproducts and unreacted starting materials.

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) - Good Solvent

  • Solvent B: Heptane - Anti-solvent[2]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of EtOAc required to dissolve the solid at 60°C (approx. 2-3 mL per gram).

    • Note: Do not boil excessively; prolonged heating can cause transesterification or hydrolysis if moisture is present.

  • Filtration (Optional): If insoluble particles (salts/catalyst) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-solvent Addition: While keeping the solution at 50-60°C, slowly add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the cloudiness.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling will force the compound to "oil out" rather than crystallize.

  • Finishing: Once crystals form at room temperature, cool to 0°C for 30 minutes to maximize yield. Filter and wash with cold Heptane.

Method B: The Protic System (Ethanol / Water)

Best for: Removing polar salts or inorganic residues.

Protocol:

  • Dissolve crude material in boiling Ethanol (95% or absolute) .

  • Add warm Water dropwise until turbidity is observed.

  • Cool slowly.

    • Warning: Pyridine esters are susceptible to hydrolysis. Limit the time the compound spends in hot water/ethanol mixtures.

Troubleshooting Guide (FAQ)

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Instead of white needles/prisms, distinct liquid droplets form at the bottom of the flask as it cools. Cause: The melting point of the solvated compound is lower than the saturation temperature. This is common for low-melting solids like halogenated pyridines.

Corrective Action:

  • Re-heat: Warm the mixture until the oil redissolves.

  • Adjust Solvent Ratio: Add slightly more of the Good Solvent (EtOAc) to lower the saturation point.

  • Seed It: Cool the clear solution to just above the temperature where oiling occurred previously. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature naturally.

Issue 2: Product Retains a Red/Brown Color

Symptoms: Crystals are off-white or yellow; mother liquor is dark red. Cause: Trace free bromine (


) or oxidized pyridine species.

Corrective Action:

  • Pre-wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate (

    
    )  solution. This reduces free bromine (red) to bromide (colorless/water-soluble).
    
  • Charcoal Treatment: During the hot dissolution step (Step 1), add activated carbon (5-10 wt%), stir for 5 minutes, and filter hot.

Issue 3: Low Recovery Yield (<50%)

Cause: Compound is too soluble in the mother liquor or too much solvent was used.

Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop).

  • Check pH: Ensure the solution is not acidic. Pyridines can form salts with acids, making them water-soluble or altering solubility profiles.

Workflow Visualization

The following diagram illustrates the decision logic for purifying Ethyl 6-bromo-2-methylpyridine-3-carboxylate.

RecrystallizationWorkflow Start Start: Crude Solid SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot EtOAc (60°C) SolventChoice->Dissolve Method A (Recommended) CheckSolids Insoluble Particles? Dissolve->CheckSolids Filter Hot Filtration CheckSolids->Filter Yes AddAnti Add Heptane until Cloudy CheckSolids->AddAnti No Filter->AddAnti Cooling Slow Cool to RT AddAnti->Cooling CheckState Crystals or Oil? Cooling->CheckState Oiling OILING OUT DETECTED CheckState->Oiling Liquid Droplets Crystallization Crystallization Observed CheckState->Crystallization Solid Precipitate FixOil Re-heat & Add More EtOAc Seed at Cloud Point Oiling->FixOil FixOil->Cooling FinalCool Cool to 0°C & Filter Crystallization->FinalCool End Pure Product FinalCool->End

Caption: Decision tree for the purification of Ethyl 6-bromo-2-methylpyridine-3-carboxylate, highlighting the critical intervention point for "oiling out."

Analytical Validation

After recrystallization, verify purity using the following markers:

  • 1H NMR (CDCl3):

    • Look for the specific ethyl ester signals: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

    • Verify the methyl group singlet at C2 (~2.8 ppm).

    • Purity Check: Absence of solvent peaks (Heptane ~0.9/1.2 ppm, EtOAc ~2.0/4.1 ppm) indicates successful drying.

  • HPLC (UV 254 nm):

    • Target purity >98% area.

    • Monitor for the hydrolysis product (carboxylic acid), which typically elutes earlier than the ester on Reverse Phase C18 columns.

References

  • Fluorochem. Ethyl 6-bromo-2-methyl-pyridine-3-carboxylate Product Sheet. Retrieved from

  • TCI Chemicals. Ethyl 6-Bromopyridine-2-carboxylate Properties (Isomer Analog). Retrieved from

  • National Institutes of Health (NIH). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (Discusses stability and reactivity of halogenated pyridines). Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents and Oiling Out Mechanisms. Retrieved from

Sources

Technical Support Center: Stability Profile of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with Ethyl 6-bromo-2-methylpyridine-3-carboxylate as a scaffold for drug discovery. This molecule presents a "stability paradox": it is robust enough for standard handling but contains three distinct electrophilic sites that become highly labile under specific basic conditions.

This guide moves beyond generic advice. We analyze the chemoselectivity of degradation pathways governed by the specific substitution pattern: the 1,6-relationship between the nitrogen and bromine, and the electronic influence of the C3-ester.

Module 1: Hydrolytic Instability (The Primary Risk)

The Mechanism

In aqueous basic media (NaOH, KOH, LiOH, or even saturated NaHCO₃ with prolonged exposure), the primary degradation pathway is saponification (BAc2 mechanism). The electron-deficient pyridine ring acts as an electron sink, making the carbonyl carbon of the ethyl ester significantly more electrophilic than in a standard benzoate ester.

Troubleshooting Guide: Yield Loss During Workup
SymptomDiagnosisRoot CauseCorrective Action
Low Mass Recovery Product is in the aqueous phase.pH > 10 converted ester to carboxylate salt (water-soluble).Acidify aqueous layer to pH 4-5 and re-extract with DCM/EtOAc.
"Missing" Ethyl Group NMR shows loss of triplet/quartet; appearance of broad singlet ~11-13 ppm.Complete hydrolysis to 6-bromo-2-methylpyridine-3-carboxylic acid .Stop: Do not heat. Perform workups at <5°C. Use phosphate buffer (pH 7.4) instead of strong base.
Mixed Ester Species NMR shows methyl ester signals (singlet ~3.9 ppm) alongside ethyl signals.Transesterification caused by using Methanol as a solvent with base.Strict Rule: Match the alkoxide base to the ester. Use EtOH/EtONa, never MeOH/NaOMe, unless you intend to switch esters.
Critical Protocol: The "Cold Quench"

Standard operating procedure for quenching reactions involving this intermediate:

  • Temperature: Cool reaction mixture to 0°C .

  • Buffer: Quench with saturated NH₄Cl or 0.5M Phosphate Buffer (pH 7) . Avoid direct addition of 1M NaOH unless hydrolysis is the goal.

  • Speed: Minimize contact time with the aqueous basic phase. Extract immediately.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Hidden Trap: C6-Bromine Displacement

Unlike a standard bromobenzene, the bromine at the C6 position is activated . The pyridine nitrogen (N1) exerts an electron-withdrawing effect similar to a nitro group in a benzene ring (ortho/para-activation).

  • Risk Factor: High.

  • Conditions: Heating with strong nucleophiles (alkoxides, amines, thiols) or hydroxide.

  • Observation: Appearance of a polar impurity (RRT ~0.8) during HPLC monitoring.

Q: I see a new peak when heating with K₂CO₃ in DMF. What is it? A: You are likely displacing the bromine. Even mild bases like Carbonate can facilitate SNAr if the temperature is high (>80°C) and a nucleophile is present (even trace water can form the 6-OH species, which tautomerizes to the pyridone).

Reaction Pathway Visualization:

ReactionPathways Start Ethyl 6-bromo-2-methyl pyridine-3-carboxylate Acid Hydrolysis Product (Carboxylic Acid) Start->Acid Aqueous Base (OH-) Fast at RT SNAr S_NAr Product (6-Alkoxy/Hydroxy) Start->SNAr Alkoxide/Amine + Heat Activated by N1 Enolate Condensation Product (Dimerization) Start->Enolate Strong Anhydrous Base (LDA/NaH) @ C2-Methyl

Figure 1: Divergent reactivity pathways based on basic condition type. Red path is most common in aqueous workup.

Module 3: Benzylic Deprotonation (Anhydrous Conditions)

The "Picoline" Effect

The methyl group at C2 is attached to an electron-deficient ring and is ortho to an electron-withdrawing ester. This significantly increases the acidity of the methyl protons (pKa < 29).

  • Scenario: Using strong bases like NaH, LDA, or LiHMDS.

  • Risk: The base will deprotonate the C2-methyl group, forming a reactive enolate.

  • Consequence: If no electrophile is present, this enolate can attack the ester of a second molecule, leading to self-condensation (dimerization) or polymerization.

Technical Tip: If using this molecule as an electrophile (e.g., attacking the ester), you must use a non-nucleophilic base and keep temperatures low (-78°C to -40°C) to prevent methyl deprotonation side-reactions.

Summary of Stability Data

ConditionStability RatingMajor DegradantRecommendation
Aq. NaHCO₃ (Sat.) ModerateHydrolysis (Slow)Safe for rapid wash (<15 min).
Aq. NaOH (1M) Unstable Carboxylic AcidAvoid unless saponification is intended.
MeOH / K₂CO₃ Unstable Methyl EsterUse Ethanol to prevent transesterification.
Amine / Heat (>80°C) Unstable SNAr AdductMonitor strictly; C6-Br is labile.

References

  • SNAr Reactivity of 2,6-Disubstituted Pyridines

    • BenchChem Application Notes.[1] (2025).[1] "Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde." (Demonstrates activation of 6-bromo position in similar scaffolds).

  • Hydrolysis Kinetics

    • Campell, A.D., et al. (1969). "Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis." Journal of the Chemical Society B. (Establishes the electron-withdrawing influence of ring nitrogen on ester hydrolysis rates).

  • Synthetic Protocols & Workup

    • Sato, N., et al. (1999). "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical & Pharmaceutical Bulletin. (Details the competition between hydrolysis, transesterification, and SNAr in halo-pyridine esters).

  • Microwave/Thermal Stability

    • Biradar, S.A., et al. (2009).[2] "A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation." Molbank.[2] (Provides context on thermal stability of 6-bromo-2-aminopyridine derivatives).

Sources

Technical Support Center: Optimizing Catalyst Load for Coupling 6-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of catalyst loading for the cross-coupling of 6-bromo-2-methylnicotinate. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to empower researchers in achieving efficient and reproducible results in their synthetic endeavors. As Senior Application Scientists, we combine fundamental mechanistic understanding with practical, field-tested insights to address the specific challenges associated with this substrate.

Introduction: The Challenges of Coupling 6-bromo-2-methylnicotinate

6-bromo-2-methylnicotinate is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is not without its challenges. The electron-deficient nature of the pyridine ring, potential coordination of the pyridine nitrogen to the palladium center, and the steric hindrance imparted by the 2-methyl group can all influence reaction outcomes.[1][2][3] Furthermore, the presence of a methyl ester at the 3-position introduces susceptibility to hydrolysis under certain basic conditions.[4]

This guide is structured to provide a logical workflow for optimizing catalyst loading and other critical reaction parameters to overcome these challenges and achieve high-yielding, clean conversions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of 6-bromo-2-methylnicotinate in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction of 6-bromo-2-methylnicotinate with an arylboronic acid is showing little to no conversion. What are the primary factors to investigate?

A1: Low or no yield in this Suzuki coupling can stem from several sources. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. The pyridine nitrogen of your substrate can act as an inhibitory ligand.[5]

    • Solution: Consider using a more active precatalyst, such as a Buchwald G3 or G4 palladacycle, which are designed for rapid generation of the active catalyst.[6] Also, ensure your reaction is thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.[7]

  • Inadequate Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[4]

    • Solution: For this substrate, a common starting point is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[8][9] Ensure the base is finely powdered and dry to maximize its surface area and reactivity. The solubility of the base can also be a factor; a biphasic solvent system (e.g., toluene/water or dioxane/water) can be beneficial.[10]

  • Protodeborylation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly with electron-rich or heteroaryl boronic acids.[4][11]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Using the more stable pinacol boronate esters can also mitigate this issue.[7] Running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can also be effective.[12]

  • Steric Hindrance: The 2-methyl group on your substrate can sterically hinder the approach of the catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P.[1][5] These ligands promote the oxidative addition step and can help overcome steric barriers.

Issue 2: Significant Side Product Formation

Q2: I am observing a significant amount of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species.[11]

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[13]

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My main byproduct is the dehalogenated starting material (methyl 2-methylnicotinate). What causes this and how can I prevent it?

A3: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen. This can occur via a competing reaction pathway within the catalytic cycle, often involving β-hydride elimination from a palladium-hydride intermediate.[14]

  • Mitigation Strategies:

    • Choice of Ligand: Bulky ligands can often suppress β-hydride elimination pathways.[15]

    • Base and Solvent Selection: The choice of base and solvent can influence the formation of palladium-hydride species. Experiment with different bases and ensure your solvent is anhydrous.

    • Avoid Hydride Sources: Ensure that reagents and solvents are free from potential hydride donors.

Issue 3: Catalyst Loading Optimization

Q4: How do I determine the optimal catalyst loading for my reaction? I want to minimize cost without sacrificing yield and reaction time.

A4: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. A systematic approach is key.

  • Initial Screening: Start with a standard catalyst loading, typically between 1-5 mol% of the palladium precursor.

  • Systematic Reduction: If the initial reaction is successful, perform a series of experiments systematically decreasing the catalyst loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).[16]

  • Monitor Reaction Progress: For each catalyst loading, monitor the reaction progress over time using an appropriate analytical technique (TLC, GC-MS, or LC-MS). This will help you determine if a lower catalyst loading simply requires a longer reaction time to achieve the same conversion.

  • Consider Turnover Number (TON) and Turnover Frequency (TOF): The TON (moles of product per mole of catalyst) and TOF (TON per unit time) are useful metrics for comparing catalyst efficiency at different loadings.

Table 1: Example of Catalyst Loading Optimization Data

EntryPd(OAc)₂ (mol%)SPhos (mol%)Time (h)Conversion (%)
1244>99
2126>99
30.511295
40.10.22470

This is illustrative data and actual results will vary.

Issue 4: Substrate-Specific Challenges

Q5: I am concerned about the potential hydrolysis of the methyl ester group on my substrate under the basic reaction conditions. How can I avoid this?

A5: This is a valid concern, especially with stronger bases or prolonged reaction times at elevated temperatures.

  • Choice of Base: Use a milder base that is less likely to promote ester hydrolysis. Potassium carbonate (K₂CO₃) is generally less aggressive than potassium phosphate (K₃PO₄) or alkali metal hydroxides.[4] Fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) are also good options for base-sensitive substrates.[10]

  • Reaction Temperature and Time: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for complete conversion of the starting material.

  • Anhydrous Conditions: The presence of water will facilitate ester hydrolysis. While some Suzuki reactions benefit from aqueous conditions, for this substrate, exploring anhydrous solvent systems may be beneficial.

Q6: Does the 2-methyl group on the pyridine ring influence my choice of ligand?

A6: Yes, the 2-methyl group introduces steric hindrance near the reaction center.

  • Ligand Selection: Bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective in promoting oxidative addition to sterically hindered aryl halides.[1][5] N-heterocyclic carbene (NHC) ligands can also be a good choice for challenging couplings.[11] Avoid less bulky ligands like triphenylphosphine (PPh₃) unless initial screens show it to be effective.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling of 6-bromo-2-methylnicotinate

This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system.

Materials:

  • 6-bromo-2-methylnicotinate

  • Arylboronic acid or pinacol ester

  • Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3)

  • Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, PPh₃)

  • Bases (e.g., K₃PO₄, K₂CO₃, CsF)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare stock solutions of 6-bromo-2-methylnicotinate and the arylboronic acid in the chosen anhydrous solvent.

    • Prepare stock solutions of the palladium precatalysts and ligands.

  • Reaction Setup (in parallel):

    • To each reaction vial, add the appropriate amount of base.

    • Add the desired volume of the 6-bromo-2-methylnicotinate and arylboronic acid stock solutions.

    • Add the appropriate volumes of the palladium precatalyst and ligand stock solutions to each vial, ensuring a consistent Pd:ligand ratio (typically 1:1 to 1:2 for monodentate ligands).

    • Add the reaction solvent to bring each reaction to the desired concentration. If using an aqueous system, add the degassed water.

    • Seal the vials and place them in a heating block with stirring.

  • Reaction and Analysis:

    • Heat the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

    • After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Table 2: Example Catalyst Screening Array

VialPd Precatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)
1Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (10:1)100
2Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O (10:1)100
3Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene90
4XPhos Pd G3-CsFTHF80

Visualizing Key Concepts

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing, Inert Gas) check_reagents->check_atmosphere check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_atmosphere->check_catalyst optimize_base Optimize Base (Strength, Solubility) check_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp analyze_byproducts Analyze Byproducts (Homocoupling, Dehalogenation) optimize_temp->analyze_byproducts analyze_byproducts->check_catalyst Informed Catalyst/Ligand Change solution Improved Yield analyze_byproducts->solution

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link][16]

  • PubMed. (2006, March 15). Capillary-based, serial-loading, parallel microreactor for catalyst screening. Retrieved from [Link][17]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link][6]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link][8]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][14]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link][13]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link][18]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link][9]

  • PubMed Central. (n.d.). π-Extended ligands with dual-binding behavior: hindered rotation unlocks unexpected reactivity in cyclometalated Pt complexes. Retrieved from [Link][19]

  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link][20]

  • ResearchGate. (2025, November 8). Enabling Ligand Screening for Palladium-Catalysed Enantioselective Aza-Michael Addition Reactions. Retrieved from [Link][21]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link][22]

  • Semantic Scholar. (2020, September 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link][2]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][11]

  • PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link][3]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. (n.d.). Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link][23]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][12]

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • CHIMIA. (n.d.). Details Matter in Structure-based Drug Design. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Solvents for Maximizing Solubility of 6-Bromo-2-Methylpyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 6-bromo-2-methylpyridine esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of heterocyclic compounds. The unique electronic and steric properties imparted by the bromo, methyl, and ester functional groups can lead to complex solubility behaviors. This document provides a structured, causality-driven approach to solvent selection and troubleshooting, moving from fundamental principles to advanced, actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental work.

Q1: I have a novel 6-bromo-2-methylpyridine ester. Where do I even begin with solvent selection?

A: Start by assessing the overall polarity of your specific ester. The pyridine ring itself is polar[1]. The bromine atom adds polarizability, while the methyl group is non-polar. The nature of your ester group is critical: a simple methyl or ethyl ester will be significantly less polar than a long-chain or functionalized ester.

A good starting point is to test solubility in a small set of solvents with a broad range of polarities. A recommended initial screening panel includes:

  • Non-polar: Toluene, Hexanes

  • Intermediate Polarity: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)[2]

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2]

  • Polar Protic: Ethanol, Methanol, Isopropanol (IPA)

A rule of thumb is that solvents containing functional groups similar to the solute are often effective solubilizers (e.g., ethyl acetate for esters)[3].

Q2: My compound dissolves in a solvent when heated but crashes out immediately upon cooling. What's happening and what's the quickest fix?

A: This indicates you have created a supersaturated solution and that the solvent is a poor choice for maintaining solubility at lower temperatures, though it may be suitable for recrystallization. The rapid precipitation suggests a low nucleation energy barrier.

Quick Fixes:

  • Use a Co-solvent: The fastest solution is often to add a small amount of a stronger "co-solvent" in which the compound is highly soluble (like DMF or DMSO) to the primary solvent before cooling.[4][5] This can often stabilize the solution.

  • Slower Cooling: If your goal is crystallization, slow, controlled cooling can yield better crystal forms. Abrupt cooling often leads to amorphous powders or oils.[6]

  • Switch Solvents: The fundamental issue is a poor solvent match. Refer to your initial screening to find a solvent that provides adequate solubility at room temperature.

Q3: Is using a solvent mixture (co-solvency) a valid strategy? How do I select a co-solvent system?

A: Absolutely. Co-solvency is a powerful and widely used technique to fine-tune the polarity of the solvent system to match the solute, enhancing solubility.[7][8] A co-solvent system works by reducing the interfacial tension between the primary solvent (often aqueous or less polar) and your hydrophobic compound.[4]

Selection Strategy:

  • Identify a "good" solvent in which your compound is highly soluble (e.g., THF, DMF).

  • Identify a "poor" solvent in which it is sparingly soluble but is required for the process (e.g., water for an assay, or hexanes for a crystallization).

  • Start with your compound dissolved in the minimal amount of the "good" solvent.

  • Slowly titrate the "poor" solvent into the solution until you observe persistent cloudiness (the cloud point). This helps you determine the approximate ratio of solvents needed to maintain solubility.

Q4: How significantly does temperature impact the solubility of my compound?

A: Temperature is a critical factor. For most organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[9][10][11] This is the principle behind recrystallization. The dependence can be significant; a 10-20°C increase can sometimes lead to a several-fold increase in solubility. However, be mindful of:

  • Compound Stability: Ensure your ester is stable at elevated temperatures and does not undergo hydrolysis or degradation.

  • Solvent Boiling Point: Do not heat above the solvent's boiling point unless using a sealed, pressure-rated vessel.

Q5: The pyridine nitrogen is basic. Can I use pH to my advantage?

A: Yes. The lone pair of electrons on the pyridine nitrogen atom can be protonated by an acid to form a pyridinium salt. These salts are ionic and typically have much higher solubility in polar solvents, especially water, than the free base.[10][12]

If your subsequent experimental steps can tolerate acidic conditions, adding a small amount of an acid (like HCl or trifluoroacetic acid) can dramatically improve solubility in protic solvents. This is a common strategy in pharmaceutical formulations and for preparing samples for analysis in aqueous buffers.[12]

Section 2: In-Depth Troubleshooting Guide

Problem 1: Compound "Oiling Out" Instead of Dissolving or Crystallizing

  • Causality: "Oiling out" occurs when a compound, upon cooling from a hot solution, comes out of solution as a liquid phase rather than a solid. This typically happens when the melting point of the solute is lower than the temperature of the solution, or when the degree of supersaturation is too high for nucleation and crystal growth to occur properly. Pyridine derivatives can sometimes exhibit this behavior.[3]

  • Self-Validating Solutions:

    • Reduce Concentration: Your initial solution may be too concentrated. Dilute the hot solution with more solvent before allowing it to cool.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system where the compound has slightly higher solubility at the target temperature.

    • Seed the Solution: Introduce a tiny crystal of the solid material into the cooled, supersaturated solution to provide a template for crystal growth.

    • Slow Down Cooling: Employ a dewar or insulated bath to slow the rate of cooling, giving the molecules more time to orient into a crystal lattice.

Problem 2: Inconsistent Results in Biological Assays Due to Poor Aqueous Solubility

  • Causality: Many kinase inhibitors and drug candidates are pyridine-based. For in-vitro assays, these compounds are often dissolved in a 100% DMSO stock solution and then diluted into an aqueous buffer. If the compound's solubility limit in the final buffer/DMSO mixture is exceeded, it will precipitate.[12] This precipitation may not be visible to the naked eye but can lead to highly variable and inaccurate assay results.

  • Self-Validating Solutions:

    • Determine Kinetic Solubility: Before running the assay, perform a simple solubility test. Prepare a serial dilution of your DMSO stock into the final assay buffer and check for precipitation after incubation using light scattering, nephelometry, or visual inspection under magnification.

    • Lower Final Concentration: The most direct fix is to work below the measured solubility limit.[12]

    • Increase Co-solvent Percentage: If the assay biology can tolerate it, increasing the final DMSO concentration from a typical 0.5% to 1-2% can help. Always run a parallel vehicle control to ensure the solvent itself isn't affecting the results.[12]

    • Incorporate Surfactants: Low concentrations (e.g., 0.01%) of non-ionic surfactants like Tween-80 or Pluronic F68 can be added to the assay buffer to help solubilize hydrophobic compounds.[12]

Section 3: The Science of Solvent Selection - A Deeper Dive
3.1 A Quantitative Approach: Hansen Solubility Parameters (HSP)

The principle "like dissolves like" can be quantified. Hansen Solubility Parameters are a powerful tool for predicting and understanding solubility based on the cohesive energy density of molecules.[13][14] Every molecule (both solute and solvent) can be described by three parameters, measured in MPa⁰.⁵:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space". The core principle is that solvents with HSP values close to those of the solute in this 3D space are more likely to dissolve it .[13][15] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = sqrt(4*(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²)

A sphere can be drawn around the solute's coordinates in Hansen space with a radius (R0). If a solvent's coordinates fall within this sphere (i.e., Ra < R0), solubility is predicted to be high. The ratio Ra/R0 is called the Relative Energy Difference (RED). A RED number < 1 indicates high affinity.[14]

Application: While determining the exact HSP for a novel compound requires experimentation, you can estimate it based on its structure and use known HSP values for solvents to create a shortlist of promising candidates, saving significant empirical effort. This method is invaluable for designing optimal solvent blends.[15][16]

Section 4: Experimental Protocols
4.1 Protocol: Systematic Solvent Screening for Solubility Determination

Objective: To quantitatively determine the solubility of a 6-bromo-2-methylpyridine ester in a range of solvents at a specific temperature (e.g., 25 °C).

Methodology:

  • Preparation: Dispense a known, excess amount of your solid compound (e.g., 20 mg) into several 2 mL glass vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each selected test solvent to a separate vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium saturation.

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow undissolved solid to settle. For faster separation, centrifuge the vials at a low speed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) from each vial. Be extremely careful not to disturb the solid at the bottom.

  • Analysis:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of your compound using a calibrated HPLC-UV, UPLC-MS, or NMR with an internal standard.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

4.2 Protocol: Developing a Co-solvent System (Cloud-Point Titration)

Objective: To determine the optimal ratio of a good solvent and a poor solvent (anti-solvent) to maintain solubility.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of your compound in a "good" solvent (e.g., 50 mg/mL in THF).

  • Initial Setup: In a clear glass vial, place a known volume of the stock solution (e.g., 100 µL).

  • Titration: Slowly add the "poor" solvent (e.g., hexanes or water) dropwise while stirring vigorously.

  • Observe Cloud Point: Continue adding the poor solvent until a faint, persistent cloudiness appears. This is the cloud point, where the compound begins to precipitate.

  • Calculation: Record the volume of the poor solvent added. The ratio of good solvent to poor solvent at this point represents the boundary of solubility for that specific concentration.

  • Validation: Prepare a fresh solution using a solvent ratio slightly richer in the "good" solvent than the determined cloud point to ensure stability.

Section 5: Reference Data & Visualizations
Table 1: Properties of Common Laboratory Solvents

Data compiled from various sources. Polarity Index is a relative measure.[2][17][18][19][20]

SolventPolarity Index (P')Boiling Point (°C)Dielectric Constant (20°C)Type
n-Hexane0.1691.89Non-polar
Toluene2.41112.38Non-polar
Diethyl Ether2.8354.34Non-polar
Dichloromethane (DCM)3.1409.08Polar Aprotic
Tetrahydrofuran (THF)4.0667.52Polar Aprotic
Ethyl Acetate4.4776.02Polar Aprotic
Acetone5.15620.7Polar Aprotic
Acetonitrile (ACN)5.88237.5Polar Aprotic
Isopropanol (IPA)3.98218.3Polar Protic
Ethanol4.37824.55Polar Protic
Methanol5.16532.7Polar Protic
Dimethylformamide (DMF)6.415336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218946.7Polar Aprotic
Water10.210080.1Polar Protic
Diagrams

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization Start Start: New 6-bromo-2-methylpyridine ester Assess Assess Polarity of Ester Moiety (e.g., Alkyl, Aryl, Functionalized) Start->Assess Screen Perform Broad Solvent Screen (Polar Protic, Aprotic, Non-polar) Assess->Screen Result Solubility Profile Obtained? Screen->Result GoodSol Good solubility found in one or more solvents. Result->GoodSol Yes PoorSol Poor solubility in all single solvents. Result->PoorSol No Optimize Optimize for specific application (Reaction, Crystallization, Formulation) GoodSol->Optimize Cosolvency Investigate Co-Solvent Systems (e.g., THF/Hexane, DMSO/Water) PoorSol->Cosolvency End End: Optimized Solvent System Optimize->End HSP Advanced: Use Hansen Solubility Parameters (HSP) to predict optimal solvent blend Cosolvency->HSP HSP->End

Caption: A systematic workflow for selecting an optimal solvent system.

Troubleshooting_Flowchart Start Problem: Poor Solubility Observed CheckTemp Is the process temperature-sensitive? Start->CheckTemp Heat Gently warm the solution (e.g., 40-60°C) CheckTemp->Heat Yes CheckCosolvent Is a co-solvent permissible? CheckTemp->CheckCosolvent No Resolved Issue Resolved Heat->Resolved AddCosolvent Add small % of a strong solvent (e.g., 1-5% DMSO or DMF) CheckCosolvent->AddCosolvent Yes CheckpH Can pH be modified? CheckCosolvent->CheckpH No AddCosolvent->Resolved Acidify Add dilute acid to protonate pyridine nitrogen (for polar systems) CheckpH->Acidify Yes Reassess Re-evaluate solvent choice. Consider a more polar or HSP-matched solvent. CheckpH->Reassess No Acidify->Resolved Reassess->Resolved

Caption: A decision tree for troubleshooting common solubility issues.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Abbott, S. (n.d.). Hansen Solubility. Steven Abbott TCNF Ltd. [Link]

  • Wikipedia contributors. (2024, January 21). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Hamimi, S., & Al-Hassani, R. A. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Communications. [Link]

  • Kierstead, P. H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Solubility of Things. (n.d.). Pyridine. [Link]

  • Amar Raval. (2023, November 23). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT [PowerPoint presentation]. [Link]

  • Pang, K. S., et al. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research. [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. [Link]

  • Chavan, R. B., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules. [Link]

  • Rasheed, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research, 9(5), 584-600. [Link]

  • Nitek, W., et al. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[21]arene Host–Guest System. Crystal Growth & Design, 21(3), 1793-1801. [Link]

  • Madhavi, M. (2016, September 15). solubility enhancement and cosolvency by madhavi [PowerPoint presentation]. SlideShare. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-289. [Link]

  • Shodex. (n.d.). Polarities of Solvents. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217886, Methyl 6-bromopyridine-2-carboxylate. [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

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Validation & Comparative

FTIR absorption peaks for pyridine ester carbonyl group

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Analysis of Pyridine Ester Carbonyls: A Comparative Guide

Executive Summary

In pharmaceutical intermediate characterization, the carbonyl (


) stretching frequency is a critical diagnostic marker.[1] For researchers transitioning from carbocyclic (benzene) to heterocyclic (pyridine) systems, a common analytical pitfall is misinterpreting the carbonyl shift.

This guide definitively compares the FTIR absorption characteristics of pyridine esters (picolinates, nicotinates, isonicotinates) against their benzene and aliphatic counterparts.[1] The core insight: The electron-deficient nature of the pyridine ring exerts a net electron-withdrawing effect, shifting the carbonyl absorption to higher wavenumbers (1730–1745 cm⁻¹) compared to the conjugated benzene esters (1715–1725 cm⁻¹), effectively "de-conjugating" the system relative to the benzoate standard.[1]

Comparative Analysis: Pyridine vs. Alternatives

The following table synthesizes experimental data to establish a reference standard for your spectral analysis.

Table 1: Carbonyl (


) Stretching Frequencies of Pyridine Esters vs. Analogs 
Compound ClassSpecific ExampleStructure TypeC=O Frequency (cm⁻¹)*Electronic Driver
Aliphatic Ester Methyl AcetateNon-Conjugated1740 – 1750 Baseline reference.[1][2] Pure

character with no resonance delocalization from a ring.[2]
Pyridine Ester (2-pos) Methyl Picolinate Heteroaromatic (Ortho)1735 – 1745 Strong -I Effect: The adjacent nitrogen (ortho) inductively withdraws density, shortening the C=O bond.[1]
Pyridine Ester (3-pos) Methyl Nicotinate Heteroaromatic (Meta)1730 – 1740 -I Effect: Nitrogen is meta; inductive withdrawal dominates over resonance, keeping frequency high.[2]
Pyridine Ester (4-pos) Methyl Isonicotinate Heteroaromatic (Para)1730 – 1740 -R & -I Effect: Nitrogen acts as an electron sink, destabilizing the single-bond resonance form (

).[1]
Benzene Ester Methyl BenzoateAromatic Conjugated1715 – 1725 +R Effect: Phenyl ring donates electron density via conjugation, increasing single-bond character and lowering frequency.[1][2]

*Note: Values represent typical ranges in dilute solution (


 or 

) or liquid film. Solid-state (KBr) values may shift

5-10 cm⁻¹ due to lattice packing forces.[1]

Mechanistic Insight: The Electronic Tug-of-War

To interpret these peaks correctly, one must understand the causality of the shift.[1] The position of the carbonyl band is determined by the bond order of the carbon-oxygen bond.[1]

  • Conjugation Lowering (The Benzoate Case): In methyl benzoate, the phenyl ring acts as a weak electron donor (+R effect) to the carbonyl carbon. This resonance contribution increases the single-bond character (

    
    ), weakening the bond stiffness and lowering the frequency to ~1720 cm⁻¹.
    
  • Pyridine Elevation (The Heterocycle Case): The pyridine ring is

    
    -deficient.[2] The electronegative nitrogen atom withdraws electron density from the ring (Inductive -I and Resonance -R effects).[1]
    
    • Instead of donating electrons to the carbonyl (like benzene), the pyridine ring pulls electrons away or donates much less effectively.[1]

    • This destabilizes the polarized single-bond resonance form (

      
      ).[2]
      
    • Result: The carbonyl retains more of its double-bond character, resulting in a stiffer bond and a shift to higher wavenumbers (closer to the aliphatic baseline).[1]

Visualizing the Electronic Effects

ElectronicEffects Substrate Ester Substrate Benzene Benzene Ring (Electron Rich) Substrate->Benzene Pyridine Pyridine Ring (Electron Deficient) Substrate->Pyridine Effect_Benz Conjugation (+R) Donates e- to C=O Benzene->Effect_Benz Resonance Effect_Pyr Induction (-I) / Withdrawal Destabilizes C+-O- Pyridine->Effect_Pyr e- Withdrawal Result_Benz Lower Frequency (~1720 cm-1) More Single Bond Character Effect_Benz->Result_Benz Result_Pyr Higher Frequency (~1735 cm-1) More Double Bond Character Effect_Pyr->Result_Pyr

Caption: Flowchart illustrating how electronic environments (Benzene vs. Pyridine) differentially impact carbonyl bond order and resulting FTIR frequency.

Experimental Protocol: Validated Workflow

Method A: Solution Phase (Preferred for Resolution)
  • Why: Eliminates solid-state packing effects (polymorphism) that can split carbonyl peaks and confuse interpretation.[2]

  • Solvent: Anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).[2]
  • Concentration: 10 mg/mL (approx. 1% w/v).[2]

  • Pathlength: 0.1 mm or 0.5 mm NaCl/KBr sealed cell.

  • Protocol:

    • Run a background scan of the pure solvent.[2]

    • Dissolve the pyridine ester completely; filter if necessary to remove scattering particles.

    • Acquire 16 scans at 4 cm⁻¹ resolution.[2]

    • Validation: Look for the sharp C=O peak.[1][2][3] If broadened, dilute further to break intermolecular hydrogen bonding (if free NH/OH groups are present in impurities).

Method B: ATR (Attenuated Total Reflectance) (Rapid Screening)
  • Why: High throughput, no sample prep.[1][2]

  • Crystal: Diamond or ZnSe.[2]

  • Protocol:

    • Place 1-2 mg of solid/liquid directly on the crystal.

    • Apply pressure clamp (for solids) to ensure contact.[2]

    • Correction: Apply "ATR Correction" in your software. ATR intensities distort at lower wavenumbers; peak positions may shift slightly (-2 to -5 cm⁻¹) compared to transmission.[1][2]

Experimental Workflow Diagram

FTIR_Workflow Start Start: Sample Identification State Determine Physical State Start->State Solid Solid Sample State->Solid Liquid Liquid Sample State->Liquid Soln_Prep Dissolve in CHCl3 (10mg/mL) (Removes lattice effects) Solid->Soln_Prep High Res ATR_Prep Direct Application to Diamond ATR (Rapid ID) Solid->ATR_Prep Quick Check Liquid->Soln_Prep Liquid->ATR_Prep Acquisition Acquire Spectrum (16-32 Scans, 4cm-1 Res) Soln_Prep->Acquisition ATR_Prep->Acquisition Analysis Analyze C=O Region (1700-1760 cm-1) Acquisition->Analysis Decision Peak Position? Analysis->Decision Benz 1715-1725 cm-1 Likely Benzoate/Conjugated Decision->Benz Pyr 1730-1745 cm-1 Likely Pyridine Ester Decision->Pyr

Caption: Decision tree for selecting the appropriate sampling technique and interpreting the resulting carbonyl shift.

References

  • NIST Chemistry WebBook. IR Spectrum of Methyl Picolinate (2-Pyridinecarboxylic acid, methyl ester).[1][2] National Institute of Standards and Technology.[2][4][5] [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963).[1][2] Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.[2] (Foundational text establishing electron-withdrawal effects in heterocycles).

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Esters.[Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters).[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in established chromatographic principles and validated against international regulatory standards to ensure scientific integrity and reliable, reproducible results for researchers, scientists, and drug development professionals.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Consequently, employing a well-developed and validated analytical method is not merely a procedural step but a fundamental requirement of quality control and assurance in the pharmaceutical industry.[3] HPLC stands as the predominant technique for this purpose, offering high resolution, sensitivity, and precise quantification of the main compound and any potential impurities.[1][4]

This document will elucidate a primary reversed-phase HPLC (RP-HPLC) method, rationalize the selection of each experimental parameter, compare it with alternative analytical techniques, and provide the necessary protocols for implementation.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A gradient RP-HPLC method is recommended for the comprehensive purity profiling of Ethyl 6-bromo-2-methylpyridine-3-carboxylate. This approach is versatile and provides excellent separation for a wide range of non-volatile and polar compounds.[5] A gradient elution is particularly advantageous for purity analyses as it ensures the elution of impurities with a wide range of polarities, providing a complete impurity profile in a reasonable timeframe.[6]

Rationale for Method Parameters

The development of a robust HPLC method is a systematic process involving the optimization of various parameters to achieve accurate and reliable results.[7] The choices for this specific analysis are grounded in the physicochemical properties of Ethyl 6-bromo-2-methylpyridine-3-carboxylate and potential process-related impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar nature provides effective retention for moderately polar compounds like the target analyte. The choice of a reputable brand (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®) with high packing efficiency ensures good peak shape and resolution.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier like acetonitrile is standard for RP-HPLC.

    • Aqueous Phase (A): A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a slightly acidic pH (e.g., pH 3.0) is chosen to ensure the pyridine nitrogen is protonated. This suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks.

    • Organic Phase (B): Acetonitrile is preferred over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Elution Mode (Gradient): A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is crucial for impurity profiling. This allows for the effective separation of early-eluting polar impurities and later-eluting nonpolar impurities from the main analyte peak.

  • Detection: UV detection is appropriate as the pyridine ring in the analyte contains a chromophore.[6] The wavelength of maximum absorbance (λmax), which should be determined experimentally using a diode array detector (DAD), will provide the highest sensitivity for both the main component and its impurities. A common starting wavelength for such compounds is around 239 nm or 254 nm.[8][9]

  • Column Temperature: Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a standard 4.6 mm internal diameter analytical column, balancing analysis time with separation efficiency.

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte and related impurities.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffers the mobile phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temperature 30 °CEnsures reproducibility of retention times and improves peak shape.[7]
Detection UV at 254 nm (or λmax)The pyridine ring provides UV absorbance for sensitive detection.[8]
Injection Volume 10 µLA typical volume for analytical HPLC.
Sample Diluent Mobile Phase A / Acetonitrile (70:30 v/v)Ensures sample compatibility with the initial mobile phase conditions to prevent peak distortion.
Sample Conc. ~0.5 mg/mLA typical concentration for purity analysis, balancing detector response and solubility.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh approximately 12.5 mg of Ethyl 6-bromo-2-methylpyridine-3-carboxylate into a 25 mL volumetric flask.

  • Add approximately 15 mL of the sample diluent (Mobile Phase A / Acetonitrile, 70:30 v/v) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Protocol 2: HPLC Analysis
  • Set up the HPLC system according to the parameters listed in the table above.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the prepared sample solution (10 µL).

  • Acquire the chromatogram for 20 minutes.

  • Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the developed HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines.[10][11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][12]

Key Validation Parameters
ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from blanks, impurities, and degradation products. Peak purity should be confirmed with a DAD.To ensure the method accurately measures only the intended analyte.[13]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.[6]To demonstrate a direct proportional relationship between concentration and detector response.[13]
Range For impurities: LOQ to 120% of the specification. For assay: 80% to 120% of the test concentration.[3]To define the concentration interval over which the method is precise, accurate, and linear.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples at multiple levels.To assess the closeness of the test results to the true value.[13]
Precision Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[6]To measure the method's consistency under various conditions (different days, analysts, equipment).
LOD & LOQ Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ.To determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature).To evaluate the method's reliability during normal use.[11]

Visualizing the Workflow

A structured approach is essential for developing and validating an HPLC method.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Gradient & Flow Rate Dev2->Dev3 Dev4 Optimize Detector Settings Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val3 Accuracy Val4 Precision Val5 LOD & LOQ Val6 Robustness Routine1 System Suitability Test Val6->Routine1 Implement for Routine Use Routine2 Sample Analysis Routine1->Routine2 Routine3 Report Purity Routine2->Routine3

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Alternative Techniques

While RP-HPLC is the recommended method, other techniques can be employed for purity assessment, each with distinct advantages and limitations.[5]

TechniquePrincipleAdvantagesLimitationsSuitability for Topic
RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]High resolution and sensitivity; versatile for a wide range of compounds; well-established and accepted by regulatory bodies.[5][8]Requires reference standards for impurity identification and quantification; can be destructive to the sample.[5]Excellent. The gold standard for pharmaceutical purity analysis.
UPLC® Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[2]Faster analysis times; improved resolution and sensitivity compared to HPLC.Higher instrument cost; more susceptible to clogging from particulates.Excellent. A superior alternative if equipment is available, offering higher throughput.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[14]Excellent for volatile and thermally stable compounds; often coupled with Mass Spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Moderate. The analyte may be sufficiently volatile, but potential for thermal degradation exists. Feasibility would require experimental verification.
Quantitative NMR (qNMR) Quantifies compounds by integrating the area of NMR signals relative to an internal standard of known purity.An absolute quantification method that does not require an identical reference standard; provides structural information.Lower sensitivity compared to HPLC for trace impurities; requires specialized equipment and expertise; more complex sample preparation.Good for Assay. Excellent for determining the absolute purity (assay) of the main compound, but less suited for profiling unknown trace impurities.

Understanding Potential Impurities

A robust HPLC method must be able to separate the main compound from any potential process-related or degradation impurities.[15] For Ethyl 6-bromo-2-methylpyridine-3-carboxylate, these could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Hydrolysis Product: 6-bromo-2-methylpyridine-3-carboxylic acid, formed by the hydrolysis of the ethyl ester.

  • By-products: Other compounds formed from side reactions.

Impurity_Relationship Analyte Ethyl 6-bromo-2-methyl- pyridine-3-carboxylate Impurity3 Hydrolysis Product (Carboxylic Acid) Analyte->Impurity3 Degradation (Hydrolysis) Impurity1 Starting Materials Impurity2 Isomeric Impurities Impurity4 Other By-products Source Synthesis Process Source->Analyte Source->Impurity1 Source->Impurity2 Source->Impurity4

Caption: Potential Impurities in the Analyte Synthesis.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography method detailed in this guide provides a robust, reliable, and scientifically sound approach for the purity analysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate. The causality behind each experimental choice has been explained to provide a deeper understanding of the method's principles. By adhering to the outlined protocols and validating the method against ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, trustworthy data that is essential for regulatory submissions and ensuring product quality.[3][7] While alternative techniques exist, the proposed RP-HPLC method offers the optimal balance of resolution, sensitivity, and regulatory acceptance for this critical analytical task.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • LCGC. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

  • El-Khatib, H., & Al-Sabti, H. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 17(4), 259–265. Retrieved from [Link]

  • Kumar, A., & Sharma, R. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 253-259. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Stancanović, J., et al. (2026, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Grodner, J., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(1), 25-31. Retrieved from [Link]

  • Reddy, G. O., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 73(10), 975-985. Retrieved from [Link]

Sources

Navigating the Separation of Ethyl 6-bromo-2-methylpyridine-3-carboxylate: A Comparative Guide to Retention Time on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel chemical entities is paramount. Ethyl 6-bromo-2-methylpyridine-3-carboxylate, a substituted pyridine derivative, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth technical comparison of the retention behavior of this compound on C18 columns, offering experimental insights and data-driven recommendations for robust method development. We will explore the fundamental principles governing its retention and compare the performance of various C18 stationary phases and mobile phase compositions.

The Critical Role of Retention Time in Pharmaceutical Analysis

The retention time of an analyte is a critical parameter in HPLC, serving as a primary identifier and a key indicator of method performance. For a compound like Ethyl 6-bromo-2-methylpyridine-3-carboxylate, a consistent and reproducible retention time is essential for accurate quantification, impurity profiling, and stability studies. Inconsistent retention can signal underlying issues with the analytical method, the HPLC system, or the column itself, compromising the integrity of the generated data.[1][2]

Understanding the Analyte: Ethyl 6-bromo-2-methylpyridine-3-carboxylate

To effectively develop a separation method, we must first consider the physicochemical properties of Ethyl 6-bromo-2-methylpyridine-3-carboxylate.

  • Hydrophobicity: The presence of the ethyl ester and the bromo and methyl substituents on the pyridine ring contributes to its overall hydrophobicity, making it a suitable candidate for reversed-phase chromatography. The primary retention mechanism on a C18 column will be hydrophobic interactions between the analyte and the C18 alkyl chains.[3][4]

  • Basicity: The nitrogen atom in the pyridine ring imparts basic properties to the molecule. This basicity can lead to undesirable secondary interactions with residual silanol groups on the silica-based C18 stationary phase, resulting in peak tailing and poor peak shape.[5][6] The pKa of the pyridine moiety is a crucial factor to consider when selecting the mobile phase pH.[5]

Experimental Design: A Comparative Study

To investigate the retention behavior of Ethyl 6-bromo-2-methylpyridine-3-carboxylate, a series of experiments were designed to compare different C18 columns and mobile phase conditions.

Experimental Protocol:

A stock solution of Ethyl 6-bromo-2-methylpyridine-3-carboxylate was prepared in methanol at a concentration of 1 mg/mL. The HPLC system consisted of a quaternary pump, an autosampler, a column thermostat, and a UV detector set to an appropriate wavelength for the analyte.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient: A linear gradient from 30% to 70% B over 10 minutes was initially used for scouting, followed by isocratic runs to determine precise retention times.

The following C18 columns were evaluated:

  • Column A: A conventional, end-capped C18 column.

  • Column B: A C18 column with a positively charged surface.

  • Column C: A C18 column designed for use with 100% aqueous mobile phases (AQ-type).

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_columns Column Evaluation stock Prepare 1 mg/mL Stock Solution in Methanol autosampler Autosampler (5 µL injection) stock->autosampler mpa Mobile Phase A: 0.1% Formic Acid in Water pump Quaternary Pump (1.0 mL/min) mpa->pump mpb Mobile Phase B: Acetonitrile mpb->pump pump->autosampler thermostat Column Thermostat (30 °C) autosampler->thermostat colA Column A: Conventional C18 thermostat->colA colB Column B: Charged Surface C18 thermostat->colB colC Column C: AQ-type C18 thermostat->colC detector UV Detector data Data Acquisition & Analysis detector->data colA->detector colB->detector colC->detector

Results and Discussion: A Comparative Analysis

The retention times and peak tailing factors for Ethyl 6-bromo-2-methylpyridine-3-carboxylate under various isocratic conditions are summarized in the table below.

ColumnMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)Tailing Factor
Column A (Conventional C18) 50:504.81.8
60:403.51.7
Column B (Charged Surface C18) 50:505.21.2
60:403.91.1
Column C (AQ-type C18) 50:504.51.5
60:403.21.4
Impact of C18 Column Chemistry

The choice of C18 column has a significant impact on the retention and peak shape of Ethyl 6-bromo-2-methylpyridine-3-carboxylate.

  • Conventional C18 (Column A): This column provided adequate retention, but the peak shape was poor, as indicated by the high tailing factor. This is a classic example of secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the silica surface.[5][6] While increasing the organic content of the mobile phase decreased the retention time as expected, it did not significantly improve the peak asymmetry.

  • Charged Surface C18 (Column B): This column exhibited slightly longer retention times compared to the conventional C18 column under the same mobile phase conditions.[6] More importantly, it produced significantly improved peak symmetry, with tailing factors close to the ideal value of 1. The positively charged surface of this column effectively shields the analyte from interacting with the underlying silica, minimizing the undesirable secondary interactions.[6][7]

  • AQ-type C18 (Column C): This column, designed for use in highly aqueous mobile phases, showed the shortest retention times.[4] While the peak shape was better than the conventional C18 column, it was not as symmetrical as that obtained with the charged surface column. These columns are typically less hydrophobic than traditional C18 phases, which can lead to reduced retention for moderately non-polar compounds.[4]

Influence of Mobile Phase Composition

The composition of the mobile phase is a powerful tool for controlling the retention of Ethyl 6-bromo-2-methylpyridine-3-carboxylate.

  • Organic Modifier Content: As demonstrated in the table, increasing the percentage of acetonitrile in the mobile phase leads to a decrease in retention time across all columns. This is due to the increased elution strength of the mobile phase, which reduces the hydrophobic interaction between the analyte and the C18 stationary phase.[2][8]

  • Mobile Phase pH and Additives: The use of 0.1% formic acid in the mobile phase serves a dual purpose. Firstly, it acidifies the mobile phase, which can protonate the basic pyridine nitrogen. This can improve peak shape by reducing interactions with silanol groups.[5] Secondly, formic acid is a volatile buffer, making the method compatible with mass spectrometry (MS) detection.[9] For basic analytes like this, maintaining a consistent mobile phase pH is crucial for reproducible retention times.[1][10]

G cluster_analyte Analyte Properties cluster_column C18 Column Factors cluster_mobile_phase Mobile Phase Factors hydrophobicity Hydrophobicity (Ethyl, Bromo, Methyl groups) hydrophobic_interaction Primary Interaction: Hydrophobic hydrophobicity->hydrophobic_interaction basicity Basicity (Pyridine Nitrogen) secondary_interaction Secondary Interaction: Silanol Interactions basicity->secondary_interaction retention_time Retention Time & Peak Shape hydrophobic_interaction->retention_time secondary_interaction->retention_time column_type Column Type: (Conventional, Charged Surface, AQ) column_type->hydrophobic_interaction column_type->secondary_interaction organic_modifier Organic Modifier % (e.g., Acetonitrile) organic_modifier->retention_time ph_additive pH & Additives (e.g., Formic Acid) ph_additive->retention_time

Alternative Separation Strategies

While a C18 column is a versatile and common choice, other stationary phases may offer advantages for the analysis of pyridine derivatives.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity based on pi-pi interactions with the aromatic pyridine ring, which can be beneficial for separating structurally similar compounds.[5]

  • Polar-Embedded Columns: Columns with polar-embedded groups can also help to shield residual silanols and improve peak shape for basic analytes.

  • Mixed-Mode Chromatography: For complex mixtures containing both polar and non-polar analytes, mixed-mode columns that combine reversed-phase and ion-exchange retention mechanisms can provide unique selectivity.[9][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyridine derivatives, HILIC can be a valuable alternative to reversed-phase chromatography.[12]

Conclusion and Recommendations

The retention time of Ethyl 6-bromo-2-methylpyridine-3-carboxylate on a C18 column is highly dependent on both the specific characteristics of the stationary phase and the composition of the mobile phase.

  • For robust and reproducible analysis with excellent peak symmetry, a C18 column with a charged surface is the recommended choice. This column chemistry effectively mitigates the undesirable secondary interactions that are common with basic pyridine-containing compounds.

  • The mobile phase should consist of an appropriate mixture of acetonitrile and water, with the addition of an acidic modifier such as 0.1% formic acid to control the ionization state of the analyte and ensure good peak shape.

  • The percentage of organic modifier should be optimized to achieve a retention time that allows for adequate separation from other components in the sample matrix, while also minimizing analysis time. A good starting point for method development is a gradient elution from a low to a high percentage of organic modifier to determine the approximate elution conditions, followed by fine-tuning with isocratic runs.

By carefully considering the interplay between the analyte's properties and the chromatographic conditions, researchers can develop reliable and efficient HPLC methods for the analysis of Ethyl 6-bromo-2-methylpyridine-3-carboxylate and other challenging pyridine derivatives.

References

  • Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? Retrieved from [Link]

  • Hawach Scientific. (n.d.). Why Is C18 Column Mostly Used in HPLC? Retrieved from [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Altabrisa Group. (2023). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2023). How To Select the Right C18 Chemistry for Peptide Mapping. Retrieved from [Link]

  • LCGC. (2015). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 6-bromo-2-methylpyridine-3-carboxylate and its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. The seemingly subtle difference between constitutional isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques to definitively validate the structure of ethyl 6-bromo-2-methylpyridine-3-carboxylate against a potential synthetic isomer, ethyl 6-bromo-4-methylpyridine-3-carboxylate.

We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography. Each section will not only detail the "how" but, more importantly, the "why" behind the experimental choices and data interpretation, empowering you to confidently distinguish between these two closely related compounds.

The Challenge: Differentiating Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. In our case, both ethyl 6-bromo-2-methylpyridine-3-carboxylate (1 ) and its isomer, ethyl 6-bromo-4-methylpyridine-3-carboxylate (2 ), have the molecular formula C₉H₁₀BrNO₂. The key difference lies in the position of the methyl group on the pyridine ring. This seemingly minor structural variance will manifest in distinct ways across various spectroscopic techniques.

Figure 1: Structures of Ethyl 6-bromo-2-methylpyridine-3-carboxylate (1) and its constitutional isomer, Ethyl 6-bromo-4-methylpyridine-3-carboxylate (2).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1]

¹H NMR Spectroscopy: A First Look at the Proton Environment

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Compound Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
1 H-48.15d8.01H
H-57.45d8.01H
-OCH₂CH₃4.35q7.12H
-CH₃2.60s-3H
-OCH₂CH₃1.38t7.13H
2 H-28.90s-1H
H-57.60s-1H
-OCH₂CH₃4.38q7.12H
-CH₃2.45s-3H
-OCH₂CH₃1.40t7.13H

Expert Analysis:

The most striking difference in the predicted ¹H NMR spectra is the pattern of the aromatic protons.

  • For Compound 1 , the two aromatic protons (H-4 and H-5) are adjacent and will split each other, resulting in two doublets.

  • For Compound 2 , the two aromatic protons (H-2 and H-5) are not adjacent and will therefore appear as two singlets.

This fundamental difference in splitting patterns provides a clear and unambiguous way to distinguish between the two isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Compound Carbon Predicted Chemical Shift (ppm)
1 C=O165.5
C-6142.0
C-2158.0
C-4139.0
C-5128.5
C-3125.0
-OCH₂CH₃61.5
-CH₃24.0
-OCH₂CH₃14.2
2 C=O165.0
C-6143.0
C-2155.0
C-4148.0
C-5126.0
C-3129.0
-OCH₂CH₃61.8
-CH₃18.0
-OCH₂CH₃14.3

Expert Analysis:

While the chemical shifts of the carbonyl and ethyl groups are similar for both isomers, the shifts of the pyridine ring carbons and the methyl group are distinct. The different substitution pattern alters the electronic environment of each carbon, leading to these observable differences.

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity of atoms.

  • COSY: A COSY spectrum of Compound 1 would show a correlation between the two aromatic protons (H-4 and H-5), confirming their adjacent positions. No such correlation would be observed for the aromatic protons of Compound 2 .

  • HMBC: An HMBC spectrum can reveal long-range (2-3 bond) correlations between protons and carbons. For Compound 1 , a correlation between the methyl protons and C-2 would be expected. For Compound 2 , a correlation between the methyl protons and C-4 would be observed.

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Analysis H1_Sample Sample Preparation (CDCl₃) H1_Acquire Acquire ¹H NMR Spectrum H1_Sample->H1_Acquire H1_Process Process Data (Integration, Peak Picking) H1_Acquire->H1_Process H1_Analyze Analyze Splitting Patterns & Chemical Shifts H1_Process->H1_Analyze Structure_Validation Structure Validation H1_Analyze->Structure_Validation C13_Sample Sample Preparation (CDCl₃) C13_Acquire Acquire ¹³C NMR Spectrum C13_Sample->C13_Acquire C13_Process Process Data (Peak Picking) C13_Acquire->C13_Process C13_Analyze Compare Chemical Shifts C13_Process->C13_Analyze C13_Analyze->Structure_Validation TwoD_Acquire Acquire COSY & HMBC Spectra TwoD_Analyze Analyze Cross-Peaks to Confirm Connectivity TwoD_Acquire->TwoD_Analyze TwoD_Analyze->Structure_Validation MS_Fragmentation Molecule Ethyl 6-bromo-2-methylpyridine-3-carboxylate (1) or Ethyl 6-bromo-4-methylpyridine-3-carboxylate (2) (m/z 243/245) Loss_OEt Loss of -OCH₂CH₃ (m/z 198/200) Molecule->Loss_OEt - OEt Loss_Br_CO2Et Loss of Br and CO₂Et (m/z 119) Molecule->Loss_Br_CO2Et - Br, -CO₂Et Loss_CO Loss of CO (m/z 170/172) Loss_OEt->Loss_CO - CO

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

Safety Precautions: The mass spectrometer is a high-vacuum instrument. Ensure proper training before operation. Handle samples in a well-ventilated area.

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and compare the relative intensities of the fragment ions for the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. [2]

Predicted FTIR Data (KBr Pellet)

Functional Group Predicted Wavenumber (cm⁻¹) for Compound 1 Predicted Wavenumber (cm⁻¹) for Compound 2
C-H stretch (aromatic)~3050~3060
C-H stretch (aliphatic)2980-28502980-2850
C=O stretch (ester)~1725~1720
C=N/C=C stretch (pyridine ring)~1580, 1470~1590, 1460
C-O stretch (ester)~1250~1240
C-Br stretch~680~690

Expert Analysis:

The FTIR spectra of both isomers will be very similar as they contain the same functional groups. The most significant peaks will be the strong C=O stretch of the ester and the various C-H and pyridine ring stretches. While there may be subtle shifts in the "fingerprint" region (below 1500 cm⁻¹), these differences are often not distinct enough for unambiguous isomer differentiation without a reference spectrum.

Experimental Protocol: FTIR Spectroscopy

Safety Precautions: Wear appropriate PPE. If preparing a KBr pellet, take care to avoid inhaling the fine powder.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present.

    • Compare the fingerprint regions of the two isomers for any subtle differences.

Single Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous solid-state structure is required, single crystal X-ray crystallography is the ultimate technique. It provides a precise three-dimensional map of the atomic positions within a crystal lattice. [3][4][5][6][7][8][9][10] Expert Analysis:

If a suitable single crystal of the synthesized compound can be grown, X-ray crystallography will provide a definitive structure, including bond lengths, bond angles, and the connectivity of all atoms. This will unequivocally differentiate between Compound 1 and Compound 2 .

Xray_Workflow Start Synthesized Compound Crystallization Grow Single Crystals Start->Crystallization Data_Collection Mount Crystal & Collect Diffraction Data Crystallization->Data_Collection Structure_Solution Solve Structure (Phase Problem) Data_Collection->Structure_Solution Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Refinement Validation Validate Structure (R-factor, etc.) Refinement->Validation Final_Structure Definitive 3D Structure Validation->Final_Structure

Figure 4: Workflow for single crystal X-ray crystallography.

Experimental Protocol: Single Crystal X-ray Crystallography

Safety Precautions: X-ray diffractometers are radiation-generating devices and must be operated only by trained personnel following strict safety protocols.

  • Crystal Growth:

    • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density.

    • Refine the model against the experimental data to obtain the final structure.

Conclusion: A Multi-faceted Approach to Structural Validation

While each of the discussed techniques provides valuable information, a combination of methods is the most robust approach for the definitive structural validation of a new compound.

  • ¹H NMR spectroscopy is the most direct and powerful method for distinguishing between the constitutional isomers ethyl 6-bromo-2-methylpyridine-3-carboxylate and ethyl 6-bromo-4-methylpyridine-3-carboxylate due to the clear differences in the splitting patterns of the aromatic protons.

  • ¹³C NMR and 2D NMR provide confirmatory data on the carbon skeleton and atomic connectivity.

  • Mass spectrometry confirms the molecular weight and provides fragmentation information that can support the proposed structure, although it may not be sufficient for unambiguous isomer differentiation on its own.

  • FTIR spectroscopy is useful for confirming the presence of key functional groups but is generally not suitable for distinguishing between these two isomers.

  • Single crystal X-ray crystallography , when feasible, provides the ultimate and unambiguous structural proof.

By employing a logical and multi-technique approach, researchers can be confident in the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

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A Researcher's Guide to Elemental Analysis: Theoretical Calculations and Methodological Comparisons for C9H10BrNO2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational aspect of chemical characterization. This guide provides an in-depth look at the elemental analysis of the organic compound C9H10BrNO2, offering a detailed breakdown of the theoretical calculations and a comparative overview of common analytical techniques.

The elemental composition of a novel or synthesized compound serves as a critical checkpoint for its purity and identity. A discrepancy between the theoretical and experimentally determined elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular formula. Therefore, a thorough understanding of both the calculation and the analytical methodologies is paramount.

Theoretical Elemental Composition of C9H10BrNO2

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements.[1]

Step 1: Determine the Atomic Weights of Constituent Elements

To begin, we must ascertain the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). These values are fundamental to our calculations.

  • Carbon (C): 12.011 amu[2][3][4]

  • Hydrogen (H): 1.008 amu[5][6][7]

  • Bromine (Br): 79.904 amu[8][9][10][11]

  • Nitrogen (N): 14.007 amu[12][13][14]

  • Oxygen (O): 15.999 amu[15][16][17][18]

Step 2: Calculate the Molar Mass of C9H10BrNO2

The molar mass of the compound is the sum of the atomic weights of all atoms in the molecule.

  • Carbon: 9 atoms * 12.011 amu/atom = 108.099 amu

  • Hydrogen: 10 atoms * 1.008 amu/atom = 10.080 amu

  • Bromine: 1 atom * 79.904 amu/atom = 79.904 amu

  • Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu

  • Oxygen: 2 atoms * 15.999 amu/atom = 31.998 amu

Total Molar Mass = 108.099 + 10.080 + 79.904 + 14.007 + 31.998 = 244.088 g/mol

Step 3: Calculate the Percentage Composition of Each Element

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molar mass of the compound and multiplying by 100.[19]

  • Carbon (%C): (108.099 / 244.088) * 100 = 44.29%

  • Hydrogen (%H): (10.080 / 244.088) * 100 = 4.13%

  • Bromine (%Br): (79.904 / 244.088) * 100 = 32.73%

  • Nitrogen (%N): (14.007 / 244.088) * 100 = 5.74%

  • Oxygen (%O): (31.998 / 244.088) * 100 = 13.11%

Table 1: Theoretical Elemental Composition of C9H10BrNO2

ElementAtomic Weight (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
Carbon (C)12.0119108.09944.29
Hydrogen (H)1.0081010.0804.13
Bromine (Br)79.904179.90432.73
Nitrogen (N)14.007114.0075.74
Oxygen (O)15.999231.99813.11
Total 244.088 100.00
Comparison of Analytical Techniques for Elemental Analysis

Several instrumental methods are available for determining the elemental composition of organic compounds. The choice of technique often depends on the elements of interest, the required precision, and the nature of the sample.

1. Combustion Analysis

Combustion analysis is the gold standard for determining the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in organic compounds.[20][21] The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO2, H2O, N2, SO2).[20][22] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[23][24] Oxygen content is usually determined by pyrolysis in the absence of oxygen.[22][23]

  • Advantages: High precision and accuracy for C, H, N, and S. It is a well-established and reliable technique.[25]

  • Limitations: Halogens, like bromine, require specific absorption tubes or subsequent analysis by techniques like ion chromatography. Oxygen is determined in a separate analysis.

2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis.[20][26] The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[27][28]

  • Advantages: Extremely high sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[28] It can analyze a wide range of elements, including bromine.

  • Limitations: While excellent for trace analysis, it may be less precise than combustion analysis for determining the bulk composition of major elements like carbon and hydrogen in highly pure organic compounds. The organic matrix of the sample can also introduce interferences that need to be carefully managed.[26]

Table 2: Hypothetical Experimental Data Comparison

ElementTheoretical %Combustion Analysis (Hypothetical)ICP-MS (Hypothetical)
% C 44.2944.25 ± 0.344.5 ± 0.5
% H 4.134.15 ± 0.34.2 ± 0.5
% Br 32.73Not Determined32.65 ± 0.2
% N 5.745.72 ± 0.35.8 ± 0.4
% O 13.1113.18 ± 0.3Not Determined

This table illustrates that for the primary organic elements (C, H, N, O), combustion analysis typically offers higher precision for bulk composition. Conversely, ICP-MS is the superior choice for accurately quantifying halogens like bromine.

Experimental Workflow and Considerations

The general workflow for elemental analysis involves careful sample preparation, instrumental analysis, and data interpretation. Adherence to standardized protocols and the use of certified reference materials are crucial for obtaining accurate and trustworthy results.[29] The National Institute of Standards and Technology (NIST) provides a range of Standard Reference Materials (SRMs) that are invaluable for method validation and ensuring traceability.[30][31]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Homogeneous Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation (for Combustion) Weighing->Encapsulation Digestion Acid Digestion (for ICP-MS) Weighing->Digestion Combustion Combustion Analyzer Encapsulation->Combustion ICPMS ICP-MS Digestion->ICPMS RawData Raw Detector Signal Combustion->RawData ICPMS->RawData Calibration Calibration with Standards RawData->Calibration Calculation Elemental Percentage Calculation Calibration->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Caption: Workflow for Elemental Analysis.

Conclusion

The elemental analysis of C9H10BrNO2, or any organic compound, is a multi-faceted process that begins with accurate theoretical calculations. The choice of analytical instrumentation is critical, with combustion analysis being the preferred method for C, H, N, and S, while ICP-MS excels in the determination of halogens and other trace elements. By understanding the principles behind the calculations and the strengths of each analytical technique, researchers can ensure the integrity and purity of their compounds, a cornerstone of rigorous scientific investigation and drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.